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(2R)-2-hydroxypropanoate

Cat. No.: B1234981
CAS No.: 311-80-8
M. Wt: 89.07 g/mol
InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-M
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Description

Historical Context of D-Lactate Discovery and Early Investigations

The journey to understanding (2R)-2-hydroxypropanoate, commonly known as D-lactate, began with the initial discovery of lactic acid. In 1780, Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk. biocrates.comlactic-acid.comwikipedia.org For decades, it was considered a single chemical entity. The pivotal shift in comprehension came from the work of Louis Pasteur in the mid-19th century. wikipedia.orgconfinity.com Through his research on fermentation, Pasteur discovered that microorganisms were responsible for producing lactic acid and that the resulting compound could rotate the plane of polarized light. biocrates.comconfinity.com This observation of optical activity was key to revealing that lactic acid existed as different spatial isomers. confinity.compasteurbrewing.com

Pasteur's work laid the foundation for stereochemistry, demonstrating that molecules could have the same chemical formula but different three-dimensional arrangements. confinity.com Lactic acid was found to exist as two non-superimposable mirror images, or enantiomers. nih.gov The isomer that rotated polarized light to the right (dextrorotatory) was termed D-lactic acid, while its counterpart that rotated light to the left (levorotatory) was L-lactic acid. nih.gov The systematic IUPAC name for D-lactic acid is (2R)-2-hydroxypropanoic acid, and its conjugate base, formed at physiological pH, is this compound (D-lactate). mdpi.comnih.gov Early industrial-scale production, pioneered by companies like Boehringer Ingelheim starting in 1895, utilized this fermentation process for applications in the food and textile industries. biocrates.comwikipedia.org

Stereoisomeric Classification and Chirality in Biological Systems

This compound and its enantiomer, (S)-2-hydroxypropanoate (L-lactate), are distinguished by their stereochemistry. This difference arises from the central carbon atom (C2), which is a chiral center because it is bonded to four different groups: a carboxyl group, a hydroxyl group, a methyl group, and a hydrogen atom. researchgate.netquora.com This arrangement means the two molecules are mirror images of each other and cannot be superimposed, a property known as chirality. nih.gov

Chirality is a critical concept in biology, as enzymes are themselves chiral and often exhibit high stereospecificity, meaning they preferentially interact with one enantiomer over the other. derangedphysiology.com In vertebrates, including humans, L-lactate is the predominant and physiologically significant isomer. frontiersin.orgfrontiersin.org It is produced from pyruvate (B1213749) during glycolysis by the enzyme L-lactate dehydrogenase (L-LDH). acutecaretesting.org In contrast, D-lactate is produced in mammals in only minute amounts via the methylglyoxal (B44143) pathway. frontiersin.orgvirginia.eduresearchgate.net The primary source of D-lactate in humans is the metabolic activity of gut microbiota. mdpi.comnewcastle-hospitals.nhs.uk Mammalian cells have a limited capacity to metabolize D-lactate due to the low presence of the specific enzyme D-lactate dehydrogenase. nih.govacutecaretesting.org This enzymatic specificity highlights the distinct metabolic pathways and biological roles of the two lactate (B86563) stereoisomers. frontiersin.orgacutecaretesting.org

Table 1: Comparison of D-Lactate and L-Lactate Properties

PropertyThis compound (D-Lactate)(S)-2-hydroxypropanoate (L-Lactate)
Common Name D-LactateL-Lactate
IUPAC Name This compound(S)-2-hydroxypropanoate
Chiral Configuration R (Rectus)S (Sinister)
Primary Source in Mammals Gut microbiota, methylglyoxal pathway. frontiersin.orgnewcastle-hospitals.nhs.ukAnaerobic glycolysis. frontiersin.org
Primary Metabolizing Enzyme D-Lactate Dehydrogenase (low levels in mammals). acutecaretesting.orgL-Lactate Dehydrogenase (abundant in mammals). acutecaretesting.org
Normal Plasma Concentration (Humans) ~5-20 µmol/L. acutecaretesting.org~0.5-1.5 mmol/L. acutecaretesting.org

Significance and Research Trajectories in Contemporary Biochemistry and Biotechnology

Once dismissed as a metabolic byproduct, this compound is now recognized as a significant molecule in various biological contexts. frontiersin.orgcas.cz Contemporary research is actively exploring its role as a potential biomarker for several medical conditions. mdpi.comfrontiersin.org For instance, elevated levels of D-lactate in blood or other body fluids are being investigated as a specific indicator for bacterial infections like bacteraemia and periprosthetic joint infections, as D-lactate is produced by a wide range of bacteria but not significantly by human cells. nih.govnih.govnih.gov Studies have also examined its potential as a biomarker for intestinal barrier integrity and inflammation in gastrointestinal diseases such as Inflammatory Bowel Disease (IBD). mdpi.comsggssg.ch

In the realm of biotechnology, D-lactic acid, the protonated form of this compound, is a valuable platform chemical. researchgate.net Its primary application is in the production of biodegradable polymers. frontiersin.org Poly-D-lactic acid (PDLA) and stereocomplexes formed by blending Poly-L-lactic acid (PLLA) with PDLA exhibit enhanced thermal properties, such as a higher melting point, compared to PLLA alone. nih.gov This makes them suitable for applications requiring greater heat resistance. nih.gov Research is focused on improving the microbial production of optically pure D-lactic acid. researchgate.netnih.gov This involves metabolic engineering of various microorganisms, including bacteria and yeasts like Saccharomyces cerevisiae, to efficiently ferment renewable resources and waste materials into D-lactic acid. nih.govnih.govmdpi.com These research efforts aim to develop cost-effective and sustainable processes for producing high-value biopolymers. researchgate.net

Table 2: Examples of Microorganisms in D-Lactic Acid Production

MicroorganismSubstrate(s)Key Findings/Application
Lactobacillus coryniformis subsp. torquensDried Distiller's Grains with Solubles (DDGS) hydrolysateDemonstrated high D-lactic acid production (27.9 g/L) with 99.9% optical purity. nih.gov
Saccharomyces cerevisiae (engineered)SugarsCapable of producing Poly-D-lactic acid (PDLA) and copolymers. nih.gov
Lactococcus cremorisCotton stalk hydrolysateA novel strain synthesized 51.4 g/L of lactic acid from a low-cost agricultural waste product. mdpi.com

Table of Compound Names

Common NameIUPAC Name
D-LactateThis compound
D-Lactic Acid(2R)-2-hydroxypropanoic acid
L-Lactate(S)-2-hydroxypropanoate
L-Lactic Acid(S)-2-hydroxypropanoic acid
Poly-D-lactic acidNot Applicable
Poly-L-lactic acidNot Applicable
Pyruvate2-oxopropanoate
Amyl alcoholNot Applicable
Tartaric acid2,3-dihydroxybutanedioic acid
Racemic acidA mixture of the two enantiomers of tartaric acid
Methylglyoxal2-oxopropanal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5O3- B1234981 (2R)-2-hydroxypropanoate CAS No. 311-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

311-80-8

Molecular Formula

C3H5O3-

Molecular Weight

89.07 g/mol

IUPAC Name

(2R)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m1/s1

InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-M

SMILES

CC(C(=O)[O-])O

Isomeric SMILES

C[C@H](C(=O)[O-])O

Canonical SMILES

CC(C(=O)[O-])O

Origin of Product

United States

Stereochemical Aspects and Biological Specificity

Enantiomeric Forms and Stereospecificity of Lactic Acid

Lactic acid, systematically named 2-hydroxypropanoic acid, is a simple alpha-hydroxy acid that plays a crucial role in various biochemical pathways. wikipedia.orgresearchgate.net Its structure features a central carbon atom bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a carboxyl group (-COOH). libretexts.org This tetrahedral arrangement around the central carbon makes it a chiral molecule, meaning it is not superimposable on its mirror image. libretexts.org

Consequently, lactic acid exists in two distinct stereoisomeric forms, known as enantiomers:

(2R)-2-hydroxypropanoate (D-lactic acid): The "R" designation comes from the Latin rectus (right), indicating the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules. It is also referred to as D(-) lactic acid. wikipedia.orgnih.gov

(2S)-2-hydroxypropanoate (L-lactic acid): The "S" designation comes from the Latin sinister (left). It is the other enantiomer and is also known as L(+) lactic acid. wikipedia.orgnih.gov

These two molecules are mirror images of each other and cannot be superimposed, much like a left and right hand. libretexts.org A mixture containing equal amounts of both enantiomers is called a racemic mixture or DL-lactic acid. wikipedia.org

Biological systems exhibit a high degree of stereospecificity, meaning they can distinguish between these enantiomers. In vertebrates, including humans, the metabolic machinery is highly specific for the L-enantiomer. acutecaretesting.orgderangedphysiology.com L-lactic acid is the predominant form produced and utilized during normal metabolism, such as in muscle tissue during exercise. wikipedia.orglibretexts.org In contrast, D-lactic acid is not a significant product of mammalian metabolism. virginia.edu This biological preference underscores the importance of molecular geometry in enzyme-substrate interactions.

Stereoisomer-Specific Metabolic Fates and Implications

The metabolic pathways for the two enantiomers of lactic acid are distinctly different in mammals, a fact that has significant physiological implications.

L-lactic acid is a central metabolite in human energy metabolism. It is constantly produced from pyruvate (B1213749), the end-product of glycolysis, in a reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH). wikipedia.orgacutecaretesting.org This process is a key part of anaerobic glycolysis, allowing for the regeneration of the NAD+ cofactor needed for glycolysis to continue. proteopedia.org The L-lactate produced can be transported out of cells and used by other tissues, particularly the liver and heart. In these tissues, L-LDH converts it back to pyruvate, which can then enter the citric acid cycle for complete oxidation to CO₂ and water or be used for gluconeogenesis to synthesize glucose. acutecaretesting.orgnih.gov Normal blood levels of L-lactate in resting humans are typically in the range of 0.5–1.5 mmol/L. acutecaretesting.org

D-lactic acid , or this compound, follows a different metabolic route. Humans have a very limited capacity to metabolize this isomer. virginia.eduresearchgate.net The small amount of D-lactate normally found in human blood (at nanomolar or micromolar concentrations, approximately 5-20 µmol/L) is derived from two main sources: the diet (e.g., from fermented foods like yogurt and cheese) and as a metabolic byproduct from some species of gut bacteria. acutecaretesting.orgnih.gov A minor endogenous pathway, the methylglyoxal (B44143) pathway, also produces minute amounts of D-lactate. acutecaretesting.orgmdpi.com

Unlike L-lactate, which is rapidly metabolized by the abundant L-LDH, D-lactate is primarily metabolized to pyruvate by a different enzyme, D-2-hydroxyacid dehydrogenase, which is located in the mitochondria. acutecaretesting.orgmdpi.com The capacity of this pathway is limited. When the rate of D-lactate absorption from the gut exceeds the body's metabolic capacity, it can accumulate in the blood. acutecaretesting.org This is most commonly seen in individuals with short bowel syndrome, where an overgrowth of D-lactate-producing bacteria and increased carbohydrate malabsorption can lead to a significant rise in blood D-lactate levels, potentially causing a serious condition known as D-lactic acidosis. acutecaretesting.orgvirginia.edu

Table 1: Comparison of Lactic Acid Enantiomers

Feature (2S)-2-hydroxypropanoate (L-Lactic Acid) This compound (D-Lactic Acid)
Common Name L-lactate, Sarcolactic acid D-lactate
Primary Source in Mammals End product of anaerobic glycolysis in host cells. wikipedia.org Gut microbiota, diet (fermented foods), methylglyoxal pathway. acutecaretesting.orgmdpi.com
Primary Metabolizing Enzyme L-lactate dehydrogenase (L-LDH). acutecaretesting.org D-2-hydroxyacid dehydrogenase. acutecaretesting.orgmdpi.com
Typical Blood Concentration 0.5 - 1.5 mmol/L. acutecaretesting.org 5 - 20 µmol/L. acutecaretesting.org

| Metabolic Significance | Major energy source and gluconeogenic precursor. nih.gov | Limited role; can be toxic in high concentrations. nih.govvirginia.edu |

Mechanistic Basis of Stereospecificity in Enzymatic Reactions

The ability of biological systems to differentiate between the enantiomers of lactic acid is rooted in the three-dimensional structure of enzymes. The enzyme lactate (B86563) dehydrogenase (LDH) provides a classic example of this stereospecificity.

Enzymes are chiral molecules themselves, composed of L-amino acids, which fold into complex, highly specific three-dimensional structures. The region where the substrate binds and the reaction occurs is called the active site. For an enzyme to be stereospecific, its active site must be arranged in a way that it can only accommodate one of the enantiomers. This is often explained by the "three-point attachment" model, which posits that the enzyme's active site has at least three points of interaction that must match corresponding groups on the substrate molecule. basicmedicalkey.com If one enantiomer fits perfectly, its mirror image will not.

In the case of mammalian L-lactate dehydrogenase (L-LDH), the active site is precisely shaped to bind L-lactate and the cofactor NAD+. proteopedia.org The spatial arrangement of the binding pockets for the hydroxyl, carboxyl, and methyl groups of lactate, along with the binding site for the cofactor, ensures that only L-lactate can position itself correctly for the hydride transfer reaction to occur with the nicotinamide (B372718) ring of NAD+. nih.govpnas.org The stereospecificity of L-LDH is exceptionally high, with the frequency of non-stereospecific hydride transfer being determined to be less than one in ten million. nih.govacs.org

Conversely, some bacteria and other organisms possess a different enzyme, D-lactate dehydrogenase (D-LDH). nih.gov The active site of D-LDH is a mirror image, in a functional sense, to that of L-LDH. It is structured to specifically bind D-lactate and catalyze its interconversion with pyruvate. nih.gov The existence of these two distinct, stereospecific enzymes highlights how evolution has produced tailored catalysts for each enantiomer.

Table 2: Compound Names Mentioned

Compound Name Systematic Name Other Names
D-Lactic acid (2R)-2-hydroxypropanoic acid D(-)-lactic acid, (R)-lactic acid
L-Lactic acid (2S)-2-hydroxypropanoic acid L(+)-lactic acid, (S)-lactic acid, Sarcolactic acid
Pyruvic acid 2-oxopropanoic acid Pyruvate
Glucose (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal Dextrose
Methylglyoxal 2-oxopropanal Pyruvaldehyde
NAD+ Nicotinamide adenine (B156593) dinucleotide (oxidized form)

Biosynthetic Pathways and Metabolic Interconversions of 2r 2 Hydroxypropanoate

Endogenous Biosynthetic Routes

(2R)-2-hydroxypropanoate, also known as D-lactate, is an endogenous metabolite found in various organisms, including humans. medchemexpress.comnih.gov While L-lactate is the predominant isomer produced during glycolysis, D-lactate is synthesized through specific metabolic pathways. researchgate.netacutecaretesting.org

Methylglyoxal (B44143) Pathway and Glyoxalase System

The primary endogenous route for this compound synthesis is the methylglyoxal pathway. dovepress.com Methylglyoxal, a reactive and cytotoxic dicarbonyl compound, is a byproduct of glycolysis, formed primarily from the non-enzymatic degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govportlandpress.com

The detoxification of methylglyoxal is carried out by the glyoxalase system, a ubiquitous enzymatic pathway. wikipedia.orgtaylorandfrancis.com This system consists of two main enzymes:

Glyoxalase I (GLO1): This enzyme catalyzes the conversion of methylglyoxal and reduced glutathione (B108866) (GSH) into S-D-lactoylglutathione. nih.govwikipedia.org

Glyoxalase II (GLO2): This enzyme hydrolyzes S-D-lactoylglutathione to produce this compound (D-lactate) and regenerate GSH. nih.govwikipedia.org

This pathway effectively converts a toxic metabolic byproduct into the less harmful D-lactate. taylorandfrancis.com The rate of D-lactate production through this system can be an indicator of methylglyoxal formation. nih.gov In some organisms, like plants, this detoxification pathway is crucial for stress resistance. researchgate.netnih.gov

Alternative Non-Canonical Production Mechanisms

While the glyoxalase system is the major source of endogenous this compound, other minor pathways can contribute to its formation. In some prokaryotes, a methylglyoxal pathway exists as an offshoot of glycolysis, converting glucose to methylglyoxal and then to pyruvate (B1213749), with D-lactate being one of the potential intermediates. wikipedia.org However, this pathway does not generate ATP. wikipedia.org

Additionally, certain enzymes with "promiscuous" catalytic activities may contribute to the formation of related hydroxy acids. For instance, under specific conditions like hypoxia, lactate (B86563) dehydrogenase A (LDHA) has been shown to produce L-2-hydroxyglutarate, highlighting the potential for alternative substrate utilization by metabolic enzymes. frontiersin.org While not directly producing D-lactate, this illustrates the metabolic flexibility that could lead to non-canonical production routes. In some bacteria, aldo-keto reductases can also detoxify methylglyoxal, though this pathway primarily leads to acetol and 1,2-propanediol. researchgate.net

Microbial Biosynthesis and Production Pathways

Many microorganisms are capable of producing this compound, often with high optical purity, making them valuable for industrial applications such as the production of polylactic acid (PLA). nih.govnih.gov

D-Lactate Dehydrogenase (D-LDH)-Dependent Pathways

The primary and most direct route for microbial production of this compound is through the action of a stereospecific D-lactate dehydrogenase (D-LDH). nih.govnih.gov This enzyme catalyzes the reduction of pyruvate, the end product of glycolysis, to D-lactate, a reaction that also regenerates NAD+ from NADH. nih.govebi.ac.uk

Table 1: Examples of Microorganisms Utilizing D-LDH for this compound Production

MicroorganismKey CharacteristicsReference
Lactobacillus delbrueckiiHomofermentative, produces high purity D-lactic acid from various sugars. mdpi.com
Sporolactobacillus inulinusKnown for high-titer D-lactic acid production. mdpi.com
Bacillus coagulansThermophilic, capable of fermenting a wide range of sugars. nih.gov
Engineered Saccharomyces cerevisiaeGenetically modified with a heterologous D-LDH gene to produce D-lactic acid. mdpi.commdpi.com
Shewanella oneidensisPossesses both NADH-dependent (LdhA) and quinone-dependent (Dld) D-LDHs. nih.gov

Lactate Racemase Activity in Microbial Systems

Some microorganisms can produce a racemic mixture of both D- and L-lactic acid. This is often due to the presence of a lactate racemase (Lar) enzyme, which interconverts the two stereoisomers. nih.govwikipedia.org This enzyme allows bacteria that may only have one type of stereospecific lactate dehydrogenase to still produce or utilize the other isomer. nih.govoup.com

For instance, in Lactobacillus plantarum, lactate racemase provides a rescue pathway for the production of D-lactate, which is essential for cell wall biosynthesis, especially when the primary D-LDH enzyme is inactive or inhibited. nih.govwikipedia.org The lactate racemase in L. plantarum is a nickel-dependent enzyme. nih.govoup.com The expression of this enzyme can be induced by L-lactate, and its activity is regulated by the ratio of L- to D-lactate. asm.org

Influence of Carbon Source and Growth Conditions on Production

The production of this compound in microbial systems is significantly influenced by the available carbon source and the prevailing growth conditions.

Carbon Source: A wide variety of carbon sources can be utilized for D-lactic acid fermentation, including glucose, sucrose (B13894), lactose, and xylose. nih.govresearchgate.net Many studies have focused on using inexpensive and renewable resources like agro-industrial wastes, such as sugarcane bagasse, orange peel waste, and whey permeate, to make the production process more economical. nih.govmdpi.commdpi.comhep.com.cn The choice of carbon source can affect the yield and productivity of D-lactic acid. mdpi.comresearchgate.net For example, some strains of Lactobacillus show different production efficiencies when grown on glucose versus lactose. mdpi.commdpi.com

Table 2: Effect of Carbon Source on D-Lactic Acid Production by Lactobacillus delbrueckii subsp. bulgaricus Mut_N23

Carbon SourceD-Lactic Acid (g/L)Optical Purity (%)Reference
Glucose->99 hep.com.cn
Lactose4.47>99 hep.com.cn
Sucrose3.38>99 hep.com.cn
Whey Permeate4.8999.09 hep.com.cn

Growth Conditions: Several physical and chemical parameters of the fermentation environment critically affect D-lactic acid production:

Temperature: Different microbial strains have optimal temperature ranges for growth and production. For example, Lactobacillus amylovorus shows maximum productivity at 45°C. srce.hr Temperature can also influence the ratio of D- and L-lactic acid produced in some strains. srce.hr

pH: The accumulation of lactic acid lowers the pH of the medium, which can inhibit microbial growth and enzyme activity. mdpi.commdpi.com Controlling the pH, often through the addition of a neutralizing agent like calcium carbonate, is a common strategy to enhance production. cabidigitallibrary.orgresearchgate.net

Oxygen Availability: The fermentation is typically carried out under anaerobic or micro-aerobic conditions to favor the fermentative pathway over aerobic respiration. mdpi.com

Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, corn steep liquor) can also impact cell growth and, consequently, lactic acid production. researchgate.netnih.gov

Catabolism and Utilization of this compound

The breakdown and use of this compound, also known as D-lactate, is a key metabolic process. While produced in smaller quantities in humans compared to its counterpart L-lactate, its catabolism is crucial for maintaining metabolic balance.

D-2-Hydroxyacid Dehydrogenase (D-2-HDH) Activity and Substrate Specificity

The primary enzyme responsible for the metabolism of this compound in mammals is D-2-hydroxyacid dehydrogenase (D-2-HDH). nih.govacutecaretesting.orgnih.gov This mitochondrial enzyme catalyzes the oxidation of D-lactate to pyruvate. nih.govacutecaretesting.orgnih.gov D-2-HDH is a flavoprotein found in various tissues, with high concentrations in the liver and kidney cortex. nih.govcapes.gov.br

The family of D-isomer specific 2-hydroxyacid dehydrogenases (2HADHs) encompasses a diverse group of oxidoreductases with varied metabolic functions. nih.gov These enzymes generally facilitate the reversible, stereospecific reduction of 2-ketocarboxylic acids to their corresponding D-2-hydroxycarboxylic acids, often utilizing NAD(P)H as a reductant with a preference for NADPH. ebi.ac.uk

The substrate specificity of D-2-HDH is broad, acting on various 2-hydroxyacids. ebi.ac.ukebi.ac.uk Research on D-2-hydroxyacid dehydrogenase from Haloferax mediterranei shows it favors 2-ketocarboxylic acids with unbranched chains of 4-5 carbon atoms. ebi.ac.uk In some bacteria, like Lactococcus lactis, the D-hydroxyacid dehydrogenase (HdhD) shows a preference for branched-chain 2-keto acid substrates. asm.org The specificity of these enzymes can be altered through site-directed mutagenesis, as demonstrated by the conversion of a lactate dehydrogenase to a malate (B86768) dehydrogenase with a significant shift in substrate preference. nih.gov

The activity of D-2-HDH can be influenced by several factors. High concentrations of D-lactate can lead to the saturation of the enzyme. nih.govmdpi.com Additionally, the enzyme's activity is inhibited by low pH and the presence of oxalate, a compound that can be excessively absorbed in conditions like short bowel syndrome. nih.govnih.govmdpi.com High levels of pyruvate can also inhibit D-2-HDH through a negative feedback mechanism. nih.govmdpi.com

Table 1: Substrate Specificity of D-2-Hydroxyacid Dehydrogenases from Various Organisms

Enzyme Source Preferred Substrates Notes
Haloferax mediterranei 2-ketocarboxylic acids with unbranched chains of 4-5 carbons. ebi.ac.uk Shows broad substrate specificity. ebi.ac.uk
Lactococcus lactis (HdhD) Branched-chain 2-keto acids (e.g., 2-ketoisocaproate, 2-ketoisovalerate). asm.org Plays a role in branched-chain amino acid catabolism. asm.org
Mammalian tissues (liver, kidney) This compound (D-lactate). nih.govacutecaretesting.orgnih.gov Catalyzes the oxidation to pyruvate. nih.govacutecaretesting.orgnih.gov

Redox Balance and Electron Transfer Mechanisms

The catabolism of this compound is intricately linked to cellular redox balance, primarily through the regeneration of NAD⁺. frontiersin.org The oxidation of this compound to pyruvate by D-2-HDH is coupled with the reduction of a quinone, which then transfers electrons to the respiratory chain. nih.gov

In some bacteria, such as Shewanella oneidensis, the LdhA-Dld system, which involves an NADH-dependent D-lactate dehydrogenase (LdhA) and a quinone-dependent D-lactate dehydrogenase (Dld), plays a crucial role in managing intracellular redox balance. nih.gov This system facilitates electron transfer from NADH to quinones, with D-lactate acting as an intracellular electron mediator. nih.gov Under conditions where electron acceptors are limited, D-lactate can serve as a temporary electron sink. nih.gov

The conversion of glycerol (B35011) to D-lactate in engineered Escherichia coli strains highlights the importance of redox balance in metabolic pathways. asm.org The coupling of glycerol-3-phosphate oxidation to oxygen reduction creates a redox-balanced pathway for D-lactate production. asm.org Maintaining redox balance is critical for efficient fermentation processes, whether the substrate is glycerol under micro-aerobic conditions or glucose under anaerobic conditions. researchgate.net

Interconversion with Pyruvate and Other Metabolites

The primary metabolic fate of this compound is its conversion to pyruvate, a central hub in cellular metabolism. nih.govacutecaretesting.orgnih.gov This reaction is catalyzed by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase (D-2-HDH). nih.govmdpi.com Pyruvate can then enter various metabolic pathways. It can be converted back to glucose through gluconeogenesis, primarily in the liver and kidneys. mdpi.com

In some anaerobic bacteria, the fermentation of amino acids involves the dehydration of their corresponding (R)-2-hydroxyacyl-CoAs. oup.com For example, alanine (B10760859) can be converted to (R)-lactate. oup.com Furthermore, in certain bacteria, the enzyme pyruvate synthase can convert acetyl-CoA to pyruvate, linking acetate (B1210297) assimilation to pyruvate metabolism. nih.gov

The interconversion of this compound and pyruvate is a reversible reaction, although the equilibrium generally favors pyruvate formation under physiological conditions. The interconversion between different isomers of lactate can also occur in some bacteria that possess the enzyme DL-lactate racemase. nih.gov

Table 2: Key Metabolic Interconversions of this compound

Initial Metabolite Enzyme(s) Resulting Metabolite(s) Cellular Context/Organism
This compound D-2-hydroxyacid dehydrogenase (D-2-HDH) Pyruvate Mammalian mitochondria (liver, kidney). nih.govmdpi.com
Pyruvate D-lactate dehydrogenase (LdhA) This compound Bacteria (e.g., Shewanella oneidensis). nih.gov
Alanine Aminotransferase, NADH-dependent reductase (R)-lactate Anaerobic bacteria. oup.com
Acetyl-CoA Pyruvate synthase Pyruvate Anaerobic anoxygenic bacteria. nih.gov

Enzymology and Structural Biology of D Lactate Dehydrogenases

Structural Characterization of D-Lactate Dehydrogenases

D-Lactate Dehydrogenases exhibit a range of quaternary structures, which refers to the arrangement of multiple folded protein subunits. A common form is the homodimer , consisting of two identical subunits. For instance, D-Lactate dehydrogenase from Lactobacillus bulgaricus is a homodimer, with each subunit containing 332 amino acids. ebi.ac.uk Similarly, the D-LDH from Aquifex aeolicus also exists as a homodimer. nih.gov

In contrast, other lactate (B86563) dehydrogenases, such as those found in humans, are typically tetramers , composed of four subunits. wikipedia.orgnih.gov These tetramers can be formed from two different types of subunits, M (muscle) and H (heart), leading to five different isoenzymes (e.g., LDH-1 or 4H, LDH-5 or 4M). wikipedia.orgnih.gov While these are primarily associated with L-lactate, they illustrate the diversity in subunit composition within the broader lactate dehydrogenase family. The specific subunit composition often dictates the enzyme's kinetic properties and tissue-specific function. nih.gov

Enzyme SourceQuaternary StructureNumber of SubunitsReference
Lactobacillus bulgaricusHomodimer2 ebi.ac.uk
Aquifex aeolicusHomodimer2 nih.gov
HumanTetramer4 wikipedia.orgnih.gov

The structure of a D-LDH subunit is typically organized into distinct domains, each with a specialized function. A well-characterized example is the D-LDH from Escherichia coli, a peripheral membrane respiratory enzyme. nih.govnih.govpnas.org Its structure is composed of three main domains:

FAD-binding domain: This domain is responsible for binding the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's redox activity. nih.govnih.govpnas.org It has a fold similar to other proteins in the FAD-containing family. nih.govnih.gov

Cap domain: This domain is positioned over the active site and is thought to play a role in substrate binding and catalysis. nih.govnih.govebi.ac.uk

Membrane-binding domain: This domain anchors the enzyme to the cell membrane. nih.govnih.gov Unlike integral membrane proteins, the D-LDH from E. coli appears to bind to the membrane through electrostatic interactions between its positively charged surface and the negatively charged phospholipid head groups of the membrane. nih.govnih.gov

Some bacterial D-LDHs have an even more complex domain architecture, incorporating an Fe-S oxidoreductase domain in addition to the FAD-containing dehydrogenase domain. nih.gov This additional domain facilitates electron transfer to quinone, an electron acceptor in the respiratory chain. nih.gov

The active site of a D-LDH is the region where the conversion of D-lactate to pyruvate (B1213749) occurs. The specific amino acid residues within the active site and the bound cofactor are critical for catalysis. D-LDHs can be broadly categorized based on their cofactor requirement:

NAD+-dependent D-LDHs: These enzymes utilize nicotinamide (B372718) adenine dinucleotide (NAD+) as the electron acceptor. The active site of NAD+-dependent D-LDHs, such as the one from Aquifex aeolicus, is located in a cleft between the coenzyme-binding domain and the catalytic domain. nih.gov Key residues, including a histidine, are involved in proton transfer, while the NAD+ molecule directly accepts a hydride ion from the D-lactate. ebi.ac.ukebi.ac.uk

FAD-dependent D-LDHs: These enzymes, like the D-LDH from E. coli, use flavin adenine dinucleotide (FAD) as the prosthetic group. nih.govnih.gov The FAD is non-covalently bound within the FAD-binding domain. nih.govpnas.org The active site is positioned to allow the D-lactate substrate to interact with the isoalloxazine ring of the FAD molecule, facilitating the oxidation of D-lactate. researchgate.net

CofactorEnzyme ExampleKey Active Site FeaturesReference
NAD+Aquifex aeolicus D-LDHInter-domain active site cleft, catalytic histidine nih.gov
FADEscherichia coli D-LDHLocated in the FAD-binding domain, interaction with the isoalloxazine ring of FAD nih.govresearchgate.net

Domain Architecture and Functional Regions (e.g., FAD-binding, Cap, Membrane-binding domains)

Catalytic Mechanisms and Kinetics of D-LDH

The conversion of D-lactate to pyruvate by D-LDHs involves a series of precise chemical steps. Understanding these mechanisms and the factors that influence the rate of the reaction is fundamental to enzymology.

The catalytic cycle of D-LDHs fundamentally involves the transfer of a proton and a hydride ion.

For NAD+-dependent D-LDHs , the reaction proceeds through a concerted or stepwise mechanism. A key histidine residue in the active site acts as a general base, abstracting a proton from the hydroxyl group of D-lactate. ebi.ac.uk Simultaneously, a hydride ion (a proton with two electrons) is transferred from the C2 carbon of D-lactate to the C4 position of the nicotinamide ring of NAD+, reducing it to NADH. ebi.ac.uknih.gov The reverse reaction, the reduction of pyruvate to D-lactate, involves the donation of a proton from the protonated histidine and a hydride from NADH. ebi.ac.uk

In FAD-dependent D-LDHs , the oxidation of D-lactate to pyruvate involves the transfer of a hydride from the substrate to the N5 position of the FAD cofactor, forming FADH-. researchgate.net This is followed by the transfer of electrons from the reduced FAD to an electron acceptor, such as a quinone in the respiratory chain. nih.gov

The binding of the substrate to the enzyme is a critical first step in catalysis. For many dehydrogenases, this process is ordered, with the cofactor binding first, followed by the substrate. nih.govnih.gov The formation of the enzyme-substrate complex is not a simple lock-and-key event but often involves significant conformational changes in the enzyme.

Factors Influencing Catalytic Efficiency and Stereospecificity

The catalytic efficiency and strict stereospecificity of D-Lactate Dehydrogenases (D-LDHs), the enzymes that catalyze the reversible conversion of pyruvate to (2R)-2-hydroxypropanoate (D-lactate), are governed by a combination of physicochemical factors and specific structural features within the enzyme's active site.

Physicochemical Factors: The activity of D-LDH is highly dependent on pH and temperature. For instance, D-LDH from Lactobacillus bulgaricus displays its maximum rate for the reduction of pyruvate at a pH of 7.5. ebi.ac.uk In contrast, the enzyme from Salinispirillum sp. LH 10-3-1 shows optimal pyruvate reduction at pH 8.0 and 25 °C. mdpi.com The optimal pH can vary significantly between enzymes from different sources; for example, D-LDHs from Sporolactobacillus inulinus YBS1‐5 exhibited optimal pH values of 6.5, 7.5, and 5.5 for three different isoenzymes (D-LDH1, D-LDH2, and D-LDH3, respectively). nih.gov Similarly, human LDH-A's catalytic efficiency peaks at a pH of 6.5. nih.gov Temperature is also a critical factor, with the D-LDH from Lactobacillus delbrueckii showing the highest activity at 55°C. tandfonline.com

The presence of metal ions can also modulate D-LDH activity. Divalent metal ions, in particular, can have varied effects depending on the enzyme's source. nih.gov For example, the D-LDH from mouse (mLDHD) is an Mn²⁺-dependent enzyme. nih.gov In Salinispirillum sp., Cu²⁺ and Ca²⁺ were found to slightly enhance the oxidation and reduction activities, respectively. mdpi.com

Structural Determinants of Catalysis and Stereospecificity: The precise three-dimensional arrangement of amino acid residues in the active site is the ultimate determinant of both catalytic power and the strict preference for producing the D-isomer of lactate. The catalytic mechanism generally involves a histidine residue acting as a proton donor/acceptor and an arginine residue to stabilize the substrate. ebi.ac.ukacs.org

Key residues identified through structural and mutational studies include:

A Catalytic Dyad/Triad: A conserved histidine residue (e.g., His297 in L. bulgaricus D-LDH) is crucial for catalysis, abstracting a proton from the hydroxyl group of D-lactate during oxidation. ebi.ac.uk Its function is often supported by a glutamate (B1630785) or aspartate residue (e.g., Glu265), which stabilizes the protonated form of the histidine. ebi.ac.ukscienceopen.com An arginine residue (e.g., Arg236) helps to bind and orient the substrate. ebi.ac.uk

Substrate Binding and Orientation: The orientation of the substrate within the active site is critical for stereospecific hydride transfer from NADH. Residues like Arg234 and Gly79 have been shown to be essential for substrate binding in the D-LDH from Sporolactobacillus inulinus. plos.orgnih.gov

Hydrophobic Pocket: The specificity for substrates is often governed by a hydrophobic pocket within the active site. In the D-LDH from L. bulgaricus, a cluster of hydrophobic residues packs tightly around the methyl group of pyruvate, and it is believed that at least three of these residues dictate substrate specificity. researchgate.net Similarly, the mouse LDHD enzyme possesses a hydrophobic pocket that accommodates the hydrophobic parts of various D-2-hydroxyacids. nih.gov

Mobile Loop: A flexible "loop" of polypeptide (typically residues 98-110) plays a dynamic role in catalysis. nih.gov Upon substrate binding, this loop closes over the active site, a conformational change that shields the reaction from the solvent and correctly positions key catalytic residues, such as a mobile arginine (Arg109), to enhance the polarization of the pyruvate carbonyl group and stabilize the transition state. nih.govproteopedia.org

Enzyme Engineering and Mutational Analysis of D-LDH

Advances in protein engineering have enabled the modification of D-LDHs to improve their properties for industrial and biotechnological applications. Rational design and site-directed mutagenesis are powerful tools used to enhance enzyme stability and activity, as well as to probe the structure-function relationships that define their catalytic mechanisms.

Rational Design Strategies for Enhanced Stability and Activity

Rational design leverages the known three-dimensional structure of an enzyme to predict and introduce beneficial mutations. This approach has been successfully used to improve the thermostability and catalytic performance of D-LDHs.

One common strategy involves identifying "hotspot" residues that are critical for stability. For example, computer-aided design was used to improve the thermostability of D-LDH from Lactobacillus rossiae (LrLDH). By identifying five hotspot residues and performing mutagenesis, a double mutant, D249A/T247I, was created. rsc.org This engineered enzyme exhibited an optimal temperature 12°C higher than the wild-type and a 3.4-fold increase in catalytic efficiency (kcat/Km). rsc.org

Another innovative approach is "short-loop engineering," which targets rigid residues in short loops to enhance thermal stability. This strategy was applied to the D-LDH from Klebsiella pneumoniae, where mutating such residues to bulky hydrophobic amino acids filled internal cavities, resulting in a mutant with a half-life 1.43 times longer than the wild-type enzyme. nih.gov

Rational design has also been employed to alter cofactor specificity. By analyzing the cofactor binding loop of D-LDH from Lactobacillus delbrueckii, researchers introduced three mutations (D176S, I177R, F178T). researchgate.net This engineered enzyme could efficiently utilize both NADPH and NADH as cofactors, with the catalytic efficiency for NADPH increasing approximately 184-fold. researchgate.net Enhanced hydrogen bonding and increased hydrophobicity within the substrate-binding pocket of a D-LDH mutant known as TB24 led to a 23.03-fold increase in enzymatic activity. dntb.gov.ua

Table 1: Examples of Rational Design for Enhanced D-LDH Performance

Enzyme SourceMutation(s)Improved PropertyKey FindingReference
Lactobacillus rossiaeD249A/T247IThermostability & ActivityOptimum temperature increased by 12°C; kcat/Km increased 3.4-fold. rsc.org
Klebsiella pneumoniaeShort-loop engineeringThermostabilityHalf-life increased 1.43-fold compared to wild-type. nih.gov
Lactobacillus delbrueckiiD176S/I177R/F178TCofactor Specificitykcat/Km for NADPH increased ~184-fold, enabling use of both NADH and NADPH. researchgate.net
Unknown (D-PLA biosynthesis)TB24 mutantActivity23.03-fold increase in enzymatic activity. dntb.gov.ua
UnnamedQ269LThermostabilityHalf-life at 40°C increased from 49.85 min (wild-type) to 85.55 min. researchgate.net

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis involves the targeted alteration of specific amino acids to investigate their role in an enzyme's structure and function. This technique has been instrumental in deciphering the catalytic mechanism of D-LDH.

Studies on the D-LDH from Sporolactobacillus inulinus have demonstrated the power of this approach. By individually mutating residues in the active site, researchers confirmed that Arg234, Gly79, Glu263, His295, and Phe298 are all significant for D-LDH activity. plos.orgnih.gov Mutations at these positions led to a dramatic reduction in the enzyme's ability to convert pyruvate. plos.orgnih.gov

A pivotal study on lactate dehydrogenase involved the mutation of a mobile arginine residue (Arg109). Replacing this positively charged residue with a neutral one (glutamine) demonstrated that the arginine is critical for polarizing the substrate's carbonyl group and stabilizing the high-energy transition state during the reaction, thereby defining its specific role in catalysis. nih.gov

More recent work has continued to refine this understanding. In the D-LDH from Sporolactobacillus laevolacticus, site-saturation mutagenesis of residue Ala234 revealed that changing it to serine or glycine (B1666218) enhanced catalytic activity. researchgate.net A subsequent double mutant, T75L/A234S, showed a 6.8-fold improvement in its catalytic efficiency (kcat/Km) for pyruvate. researchgate.net Similarly, a single Pro101Gln mutation in a T. indicus D-LDH was found to increase its specific activity toward pyruvate by 21.8-fold. nih.gov Crystal structure analysis revealed this enhancement was due to an altered binding conformation for the NADH cofactor. nih.gov

Table 2: Key Mutational Studies for D-LDH Structure-Function Analysis

Enzyme SourceMutationResidue Function ElucidatedImpact on KineticsReference
Sporolactobacillus inulinusR234A, G79A, E263A, H295A, F298AEssential for catalytic activity and substrate binding.Dramatic reduction in LDH activity. plos.orgnih.gov
Geobacillus stearothermophilus (homologous)R109QPolarizes pyruvate carbonyl and stabilizes the transition state.Defines the role of the mobile arginine in catalysis. nih.gov
Sporolactobacillus laevolacticusT75L/A234SEnhances catalytic performance.6.8-fold improvement in kcat/Km for pyruvate. researchgate.net
T. indicusP101QImproves cofactor binding and activity.21.8-fold greater specific activity toward pyruvate. nih.gov

Chemical and Biocatalytic Synthesis Methodologies for 2r 2 Hydroxypropanoate

Asymmetric Chemical Synthesis Approaches

While chemical synthesis can produce large quantities of lactic acid, it typically results in a racemic mixture of both D(-) and L(+) isomers. mdpi.comuni-pannon.hu Achieving high enantiomeric purity through chemical means necessitates the use of asymmetric synthesis strategies.

Chiral Catalysis and Ligand Design for Stereocontrol

Asymmetric synthesis of chiral molecules heavily relies on the use of chiral catalysts and ligands to control the stereochemical outcome of a reaction. chemrxiv.orgsigmaaldrich.com In the context of producing (2R)-2-hydroxypropanoate, this involves the use of chiral catalysts that can selectively produce the (R)-enantiomer. The design of these catalysts is critical, as even slight changes in their structure can significantly impact the enantioselectivity of the reaction. chemrxiv.org

The development of novel and efficient chiral catalysts is an ongoing area of research. sigmaaldrich.com Many of these catalysts are transition metal complexes that incorporate chiral ligands. sigmaaldrich.com The C2 symmetry in many "privileged" ligands is a common feature that reduces the number of possible isomeric metal complexes and enhances selectivity. sigmaaldrich.com Additionally, metal-free organocatalysts, such as those based on proline or imidazolidinone, offer an alternative for asymmetric synthesis, providing operationally simple methods for constructing complex chiral molecules without the need for metals. sigmaaldrich.com

For the synthesis of related chiral molecules, such as 2-aryloxypropanoic acids, kinetic resolution using chiral acyl-transfer catalysts like (+)-benzotetramisole ((+)-BTM) has proven effective in separating racemic mixtures to yield optically active products with high enantioselectivity. clockss.org Theoretical calculations of transition states can aid in understanding the enantiomer recognition mechanism of such asymmetric esterifications. clockss.org

Substrate Scope and Reaction Selectivity

The effectiveness of a given asymmetric catalytic system is often dependent on the specific substrate being used. chemrxiv.org The steric and electronic properties of both the substrate and the chiral catalyst can dramatically influence the reactivity and the enantioselectivity of the products. chemrxiv.org

One approach to synthesizing chiral 2-hydroxy acids is through the catalytic asymmetric hydrogenation of α-keto esters. acs.org For instance, the reduction of α-substituted-β-ketoesters can be achieved using Noyori's Ru-catalyzed hydrogenation to produce α-substituted-β-hydroxyesters. nih.gov

The kinetic resolution of racemic 2-aryloxypropanoic acids has been shown to be effective for a variety of substrates. clockss.org This method, using pivalic anhydride (B1165640) as an activating agent and a chiral acyl-transfer catalyst, allows for the separation of different racemic 2-aryloxypropanoic acids, affording optically active carboxylic acids and their corresponding esters with high enantioselectivities. clockss.org

Enzymatic and Whole-Cell Biocatalysis for this compound Production

Biocatalytic methods, utilizing either isolated enzymes or whole microbial cells, offer a highly selective and efficient alternative to chemical synthesis for producing enantiomerically pure this compound. nih.goveuropa.eu These biological processes often operate under mild conditions and can achieve high yields and optical purities. nih.gov

Isolated Enzyme Systems for Stereoselective Conversion

Isolated enzymes provide a clean and specific route to chiral molecules. Lactate (B86563) dehydrogenase (LDH) is a key enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate. mdpi.com Specifically, D-lactate dehydrogenase (D-LDH) produces the (2R) enantiomer. mdpi.commdpi.com

Another enzymatic approach involves the use of a broad specificity 2-hydroxy carboxylic acid dehydrogenase from Lactobacillus delbrueckii ssp. Bulgaricus. google.com This enzyme can catalyze the production of (R)-hydroxy derivatives of various 2-keto acids, achieving high yields and enantiomeric excess (>98%). google.com

The hydrolysis of lactonitrile, formed from the reaction of acetaldehyde (B116499) and a cyanide salt, can also be catalyzed by enzymes with nitrile group hydrolyzing ability to produce D-lactic acid preferentially. google.com

Fermentation-Based Production Using Engineered Microorganisms

Fermentation using microorganisms is a common method for producing lactic acid. mdpi.comatamankimya.com To produce optically pure this compound, microorganisms can be metabolically engineered to exclusively or predominantly synthesize the D-isomer. This often involves the manipulation of genes encoding for lactate dehydrogenase and other competing metabolic pathways. nih.gov

For example, Escherichia coli has been engineered to produce D-lactic acid with high optical purity (>99.8%) and yields close to the theoretical maximum. nih.gov This was achieved by inactivating genes for competing pathways, such as those for fumarate (B1241708) reductase, alcohol/aldehyde dehydrogenase, and pyruvate formate (B1220265) lyase, while expressing a D-lactate dehydrogenase. nih.gov

Various strains of lactic acid bacteria (LAB) are also utilized for D-lactic acid production. mdpi.comresearchgate.net Some LAB naturally produce only one form of lactic acid due to the presence of a single type of LDH. mdpi.com For instance, Lactobacillus delbrueckii is known to produce D-lactic acid. mdpi.commdpi.com Researchers have screened various LAB strains for their ability to produce D-lactic acid from different feedstocks, including lignocellulosic hydrolysates like orange peel waste and sugar beet pulp. mdpi.comresearchgate.net

The choice of substrate and fermentation conditions, such as pH and temperature, can significantly influence the yield and optical purity of the produced D-lactic acid. mdpi.comresearchgate.net For instance, some Lactobacillus strains exhibit different optimal temperatures for their L-LDH and D-LDH enzymes. mdpi.com Two-phase fermentation systems, which use an organic solvent to extract the product in situ, can also enhance production by mitigating product toxicity to the microorganisms. mdpi.com

Table 1: Examples of Microorganisms Used for this compound Production

Microorganism Substrate Product Concentration Optical Purity Reference
Engineered Escherichia coli W3110 Glucose ~63 g/L >99.8% nih.gov
Lactobacillus delbrueckii ssp. bulgaricus CECT 5037 Orange Peel Waste Hydrolysate - up to 95% e.e. mdpi.com
Leuconostoc pseudomesenteroides (isolate A250) Sugar Beet Pulp Hydrolysate 40 g/L 99.4% researchgate.net
Lactobacillus bulgaricus Chicory-derived inulin - - researchgate.net

Enantiomeric Purity Assessment in Biocatalytic Production

Accurately determining the enantiomeric purity of the produced this compound is crucial for validating the production process and ensuring the quality of the final product. mdpi.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. mdpi.com

Chiral HPLC columns are employed to separate the D- and L-lactic acid enantiomers, allowing for their quantification. mdpi.com To improve detection by HPLC with a DAD (diode-array detector), lactic acid can be derivatized. For example, it can be converted to benzyl (B1604629) 2-hydroxypropanoate or other derivatives. mdpi.com

Another approach is to use an enzyme electrode. tandfonline.com For instance, an electrode with immobilized lactate oxidase can be used to measure the concentration of L-lactic acid by monitoring the decrease in oxygen concentration during the enzymatic reaction. tandfonline.com The D-enantiomer does not give a significant response, allowing for the determination of the enantiomeric composition. tandfonline.com

LC-MS/MS (liquid chromatography-tandem mass spectrometry) coupled with a chiral column offers a highly sensitive and reliable method for the simultaneous determination and quantification of L- and D-lactic acid enantiomers, which is particularly important in clinical diagnostics.

Metabolic Engineering for Enhanced 2r 2 Hydroxypropanoate Production

Strain Development and Optimization Strategies

At the heart of enhancing (2R)-2-hydroxypropanoate production lies the meticulous refinement of microbial strains. These strategies are centered on redirecting the cell's natural metabolic traffic towards the desired product.

Genetic Deletions of Competing Pathways

A primary and effective strategy involves the targeted removal of genes that encode for enzymes in competing metabolic pathways. By creating these genetic "dead ends," carbon flux that would otherwise be diverted to byproducts is channeled towards the synthesis of this compound.

A common target for deletion is the pathway leading to ethanol (B145695) production. nih.gov In organisms like Saccharomyces cerevisiae, deleting genes for pyruvate (B1213749) decarboxylases (PDC) and/or alcohol dehydrogenases (ADH) is a key step. nih.gov For instance, knocking out PDC1 and PDC5 can significantly reduce ethanol synthesis. nih.gov Similarly, deleting genes involved in the production of other organic acids, such as those in the pathways for acetate (B1210297) and formate (B1220265), further funnels pyruvate into the D-lactate pathway. researchgate.net In some bacteria, minimizing byproduct formation is achieved by deleting pathways that surround the central pyruvate node. researchgate.netfrontiersin.org

This approach has been successfully applied in various microorganisms. In Escherichia coli, for example, creating strains with deletions in genes like ldhA (which produces L-lactate) is crucial for producing the D-enantiomer. researchgate.net The goal is to create a cellular environment where the most efficient route for carbon metabolism leads directly to this compound.

Overexpression of D-LDH and Other Rate-Limiting Enzymes

Complementing the deletion of competing pathways, the overexpression of key enzymes in the this compound production pathway is a powerful tool. The central enzyme in this process is D-lactate dehydrogenase (D-LDH), which catalyzes the final step of converting pyruvate to D-lactate.

By introducing multiple copies of the D-LDH gene or placing it under the control of a strong promoter, the catalytic capacity of the cell for D-lactate production is significantly increased. researchgate.net For instance, cyanobacterial systems have been engineered to overexpress D-lactate dehydrogenase (LDH) with codon optimization to improve the stability and activity of the enzyme.

Beyond D-LDH, other enzymes that can become "rate-limiting" bottlenecks in the pathway may also be overexpressed. This can include enzymes involved in the upper glycolytic pathway to ensure a high supply of the precursor molecule, pyruvate. In some engineered yeast strains, for example, enzymes like acetyl-CoA synthetase (ACS) and acetyl-CoA carboxylase (ACC1) are overexpressed to boost the supply of precursors for related pathways. frontiersin.org

Pathway Diversion and Carbon Flux Redistribution

A more nuanced approach to metabolic engineering involves the strategic diversion of carbon flux and the redistribution of metabolic resources within the cell. This goes beyond simple gene deletions and overexpressions to fine-tune the intricate network of metabolic reactions.

One key aspect is managing the cell's redox balance, specifically the ratio of NADH to NAD+. The conversion of pyruvate to lactate (B86563) by LDH requires NADH. illinois.edu Engineering the cell to regenerate NADH efficiently can, therefore, enhance lactate production. illinois.edu

Furthermore, carbon flux can be redirected from other central metabolic pathways. For example, pathways that lead to the formation of biomass or storage compounds can be downregulated to free up more carbon for this compound synthesis. frontiersin.org In some cases, heterologous pathways from other organisms are introduced to create novel routes for precursor supply. uwaterloo.ca For instance, pathways for propionyl-CoA generation have been engineered in E. coli to produce a variety of chemicals. uwaterloo.ca The overarching goal is to optimize the entire metabolic network to function as a highly efficient factory for the desired chemical. illinois.edu

Bioreactor Design and Fermentation Process Enhancements (Academic Scale)

The successful laboratory-scale production of this compound through genetically engineered strains is heavily reliant on the optimization of bioreactor conditions and fermentation processes. frontiersin.org Key to this is the integration of biological and engineering principles to create an ideal environment for the microbial cell factories. bcrti.co.in

At the academic scale, fed-batch fermentation is a commonly employed strategy. scribd.com This method allows for the controlled addition of nutrients, such as the carbon source (e.g., glucose), throughout the fermentation process. This prevents the initial high substrate concentrations that can inhibit microbial growth and productivity, and allows for the achievement of high cell densities. scribd.com

Crucial parameters that are meticulously controlled in a bioreactor include pH, temperature, and dissolved oxygen levels. For this compound production, maintaining a specific pH range, often between 6.5 and 7.0, is critical for optimal enzyme activity and cell viability. The oxygen supply is another vital factor. While the conversion of pyruvate to lactate is a fermentative process, some oxygen may be required for cell growth. Therefore, micro-aerobic or limited oxygen conditions are often employed to balance growth with product formation. bcrti.co.in

Foaming can be a significant issue in bioreactors, especially at high cell densities and production rates. frontiersin.org Innovative bioreactor designs at the academic level may incorporate mechanisms for foam control, such as mechanical foam breakers or systems for foam recycling, to prevent biomass loss and maintain process stability. frontiersin.org

Integration of Genetic and Process Engineering for Yield and Purity

Achieving high yields and optical purity of this compound is the ultimate goal, and this requires a seamless integration of the genetic engineering strategies with optimized fermentation processes. frontiersin.org The performance of a genetically superior strain can be significantly hampered by suboptimal bioreactor conditions, and likewise, a perfectly controlled fermentation will not achieve high yields with an inefficient microbial catalyst.

The synergy between these two disciplines is evident in several aspects. For instance, the choice of a specific genetically modified strain may influence the optimal fermentation strategy. A strain with a very high metabolic rate may require a more precisely controlled fed-batch strategy to avoid the accumulation of toxic byproducts.

Furthermore, process conditions can be dynamically controlled to match the metabolic state of the engineered cells. For example, the timing of inducing the expression of the D-LDH gene can be optimized to coincide with the point of maximum cell density, leading to a more efficient production phase. frontiersin.org

The integration of these approaches has led to significant improvements in this compound production at the laboratory scale. By combining strains with deleted competing pathways and overexpressed D-LDH with carefully controlled fed-batch fermentation under optimal pH and oxygen conditions, researchers have been able to achieve high titers and yields, with optical purity often exceeding 99%. This multidisciplinary approach is essential for developing sustainable and economically viable processes for the bio-based production of valuable chemicals. frontiersin.org

Advanced Analytical Characterization in 2r 2 Hydroxypropanoate Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are central to the analysis of (2R)-2-hydroxypropanoate, enabling the separation of its enantiomers and their accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of this compound. csfarmacie.cz CSPs are designed to interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. csfarmacie.cz

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin, have proven effective for the chiral resolution of lactic acid enantiomers in reversed-phase mode. researchgate.net For instance, a Chirobiotic TAG (teicoplanin aglycone) column can be used to separate D- and L-lactic acid. google.comnih.govmdpi.com Another effective CSP is the Astec CHIROBIOTIC® R column, which is also suitable for the enantio-resolution of hydrophilic acids. labcluster.com The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The addition of copper sulfate (B86663) to the mobile phase can generate a complex that is detectable by a diode array detector (DAD), avoiding the need for a preliminary chemical derivatization step. mdpi.com

The choice of mobile phase is critical for achieving optimal separation. Mobile phases typically consist of aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile (B52724). csfarmacie.cz For example, a mobile phase of 15% (v/v) 33.3 mmol/L ammonium (B1175870) acetate (B1210297) and 85% (v/v) acetonitrile has been used with an Astec Chirobiotic™ R chiral HPLC column. mdpi.com

Table 1: HPLC Methods for this compound Enantiomeric Separation

Chiral Stationary Phase Mobile Phase Detection Method Application
Chirobiotic TAG 17% H₂O, 83% EtOH/0.12% HOAc/0.30% TEA MS/MS Urinary D- and L-lactic acid
Astec CHIROBIOTIC® R 15% (v/v) 33.3 mmol/L ammonium acetate, 85% (v/v) acetonitrile MS/MS L- and D-lactic acid in urine
Pirkle-type CSP 1 mM copper (II) sulfate in water DAD Lactic acid enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of this compound. However, due to the low volatility of lactic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. researchgate.netmdpi.com This process alters the analyte's structure to make it more amenable to separation and detection. researchgate.net

Common derivatization reagents include alkyl chloroformates like ethyl chloroformate (ECF) and silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netmdpi.comnih.gov The derivatization with L-menthol and acetyl chloride to form diastereomeric esters has also been successfully applied for the separation and quantification of lactic acid enantiomers. researchgate.net Following derivatization, the resulting products are separated on a capillary column and detected by a mass spectrometer, which provides both qualitative and quantitative information. researchgate.netmdpi.com For instance, the derivatization of lactic acid with BSTFA forms a stable derivative with a retention time of approximately 9.416 minutes under specific GC conditions. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution, sensitivity, and speed compared to conventional HPLC-MS. researchgate.netfrontiersin.org This technique is particularly valuable for the analysis of this compound in complex biological samples. labcluster.com The use of sub-2 µm particle columns in UPLC allows for more efficient separations, leading to sharper and more intense peaks. frontiersin.org

A UPLC-MS/MS method has been developed for the simultaneous determination of D- and L-lactic acid enantiomers in urine, utilizing a Chirobiotic TAG column. nih.gov This method demonstrates good linearity and precision, with a total run time of 7.5 minutes. nih.gov The high sensitivity of MS/MS detection allows for the quantification of low levels of this compound, which is crucial in many research applications. labcluster.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the stereochemistry and for studying the metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules like this compound. While standard ¹H NMR cannot distinguish between enantiomers, the use of chiral shift reagents can resolve the signals of D- and L-lactic acid. nih.gov These reagents, often lanthanide-based complexes, form diastereomeric complexes with the lactate (B86563) enantiomers, inducing different chemical shifts for their respective protons. nih.govnih.gov

For example, a chiral NMR shift reagent, YbDO3A-trisamide, has been used to resolve the ¹H NMR resonances of D- and L-lactic acid, allowing for their simultaneous monitoring. nih.gov Solid-state NMR can also be employed to establish the relative stereochemistry of compounds by comparing experimental ¹³C tensor principal values with ab initio computed values for all possible stereoisomers. nih.gov Furthermore, isotopically labeled this compound, such as the ¹³C₃-labeled version, is used in NMR-based metabolic tracer studies to track its biochemical pathways.

Mass spectrometry (MS) is a key technique for identifying metabolites of this compound and for conducting metabolic flux analysis. nih.govsciex.com High-resolution mass spectrometry (HRMS) can confirm the molecular weight of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. thermofisher.com

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled this compound, allows for the quantification of the rates of metabolic pathways. nih.govmdpi.com In these experiments, the labeled substrate is introduced into a biological system, and the distribution of the isotope in various metabolites is measured by MS. nih.govbohrium.com This information, combined with stoichiometric models, provides a detailed map of metabolic fluxes. mdpi.comfrontiersin.org This approach has been used to study the metabolism of various organisms, from bacteria to human cells. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Enzymatic Assays for D-Lactate Quantification in Research Matrices

Enzymatic assays are a cornerstone for the specific and accurate quantification of D-lactate. These methods predominantly rely on the enzyme D-lactate dehydrogenase (D-LDH), which catalyzes the oxidation of D-lactate to pyruvate (B1213749). nih.govnzytech.com This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, and the resulting change in NADH concentration is measured, which is directly proportional to the initial D-lactate concentration. nih.govnzytech.com

These assays are available in various formats, primarily colorimetric and fluorometric, offering researchers flexibility based on their sensitivity requirements and available instrumentation. They are widely applicable to a range of biological samples, including serum, plasma, urine, cell culture media, and tissue homogenates. affigen.comassaygenie.comcaymanchem.com

Colorimetric Assays: In colorimetric assays, the NADH produced in the D-LDH-catalyzed reaction reduces a chromogenic probe, such as a formazan (B1609692) dye (MTT), resulting in a colored product. assaygenie.combioassaysys.com The intensity of this color, typically measured using a spectrophotometer at a specific wavelength (e.g., 450 nm or 565 nm), corresponds to the D-lactate concentration. assaygenie.comsigmaaldrich.com These assays are generally robust, convenient, and suitable for high-throughput screening. assaygenie.combioassaysys.com

Fluorometric Assays: For enhanced sensitivity, fluorometric assays are employed. In this format, the NADH generated reduces a substrate to a highly fluorescent product. assaygenie.combiovalley.fr The fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm or Ex/Em = 535/587 nm), is proportional to the D-lactate concentration. assaygenie.com Fluorometric methods can detect significantly lower concentrations of D-lactate compared to their colorimetric counterparts. assaygenie.com

A key consideration in enzymatic assays for D-lactate is the potential for interference from the much more abundant L-lactate and the ubiquitous enzyme L-lactate dehydrogenase (L-LDH). researchgate.net To ensure specificity, many assay protocols include steps to eliminate or inhibit the activity of interfering enzymes. researchgate.net

Table 1: Comparison of Enzymatic Assay Kits for D-Lactate Quantification

Assay TypeDetection PrincipleDetection LimitLinearity RangeSample Types
Colorimetric D-LDH catalyzes D-lactate oxidation, producing NADH which reduces a colorimetric probe. assaygenie.com0.05 mM to 0.1 mM assaygenie.combioassaysys.comUp to 2 mM assaygenie.combioassaysys.comSerum, plasma, urine, tissue homogenates, cell lysates. affigen.com
Fluorometric D-LDH catalyzes D-lactate oxidation, producing NADH which reduces a fluorometric probe. assaygenie.com1 µM assaygenie.combiovalley.frUp to 50 µM assaygenie.combiovalley.frSerum, plasma, cell culture media. assaygenie.com
UV Method Spectrophotometric measurement of NADH formed through the action of D-LDH. nzytech.comNot specifiedNot specifiedFoodstuffs, cosmetics, pharmaceuticals, biological samples. nzytech.com

Emerging Bioanalytical Platforms (e.g., Biosensors for Research Applications)

The field of bioanalytical chemistry is continually evolving, leading to the development of novel platforms for the detection of this compound. Biosensors, in particular, represent a significant advancement, offering the potential for real-time, portable, and even non-invasive monitoring. nih.govresearchgate.net These devices typically integrate a biological recognition element, most commonly an enzyme like D-lactate dehydrogenase or lactate oxidase, with a physical transducer to convert the biological interaction into a measurable signal. nih.govmdpi.com

Electrochemical Biosensors: This is the most mature and widely studied category of lactate biosensors. mdpi.com They function by measuring changes in electrical properties (current, potential, or impedance) resulting from the enzymatic reaction on the electrode surface. mdpi.com

Amperometric Biosensors: These sensors measure the current generated by the oxidation or reduction of an electroactive species produced during the enzymatic reaction. nih.gov For instance, the hydrogen peroxide generated by lactate oxidase can be detected amperometrically. nih.gov

Potentiometric Biosensors: These devices measure the change in electrical potential at an electrode surface, which can be related to the concentration of the analyte.

Impedance-Based Biosensors: These biosensors detect changes in the electrical impedance of the electrode surface upon interaction with the analyte. nih.gov

Recent research in electrochemical biosensors has focused on the use of nanomaterials, such as carbon nanotubes and metal nanoparticles, to enhance sensitivity, stability, and electron transfer at the electrode surface. mdpi.com For example, a stable D-lactate electrochemical biosensor was developed using a thermostable dye-linked D-lactate dehydrogenase immobilized with multi-walled carbon nanotubes, demonstrating a linear response from 0.03 to 2.5 mM and good long-term stability. researchgate.netnih.gov

Optical Biosensors: These biosensors utilize optical signals, such as fluorescence, colorimetry, or electrochemiluminescence, to detect D-lactate. mdpi.com

Colorimetric Optical Biosensors: These often involve a color change in response to the enzymatic reaction, which can be visually assessed or quantified using a spectrophotometer. nih.gov Paper-based colorimetric biosensors have been developed for sweat lactate analysis. nih.gov

Fluorometric Optical Biosensors: These sensors rely on changes in fluorescence intensity. For instance, optical fiber biosensors have been developed using fluorescence dyes entrapped with lactate oxidase. researchgate.net

Electrochemiluminescence (ECL) Biosensors: This technique combines electrochemical and spectroscopic methods, where an electrochemically generated species undergoes a light-emitting reaction. nih.gov ECL biosensors for lactate have shown high sensitivity and rapid analysis times. nih.gov

Other Emerging Platforms:

Fuel Cell-Based Biosensors: These innovative devices use the enzymatic oxidation of lactate to generate electrical power, with the output voltage or current being proportional to the lactate concentration. nih.gov Self-powered lactate biosensors have been developed using D-lactate dehydrogenase. mdpi.com

Aptamer-Based Biosensors: Aptamers, which are single-stranded nucleic acids, can be engineered to bind specifically to target molecules like lactate. wiley.com While still an emerging area, aptamer-based sensors offer the advantage of being enzyme-free, potentially overcoming some of the stability issues associated with enzyme-based biosensors. wiley.com

Table 2: Overview of Emerging Bioanalytical Platforms for D-Lactate Detection

Platform TypePrincipleKey FeaturesExample Research Finding
Electrochemical Biosensor Measures changes in electrical properties (current, potential, impedance) from the enzymatic reaction. mdpi.comHigh sensitivity, potential for miniaturization and real-time monitoring. nih.govmdpi.comA thermostable D-LDH based sensor showed a linear range of 0.03-2.5 mM and good stability. researchgate.netnih.gov
Optical Biosensor Detects changes in optical signals (color, fluorescence, luminescence) upon lactate interaction. mdpi.comVisual detection, high sensitivity with fluorescence and ECL. nih.govmdpi.comPortable electrochemiluminescence biosensor for lactate with a detection limit of 2.4 µM. nih.gov
Fuel Cell-Based Biosensor Generates electrical energy from the enzymatic oxidation of lactate. nih.govSelf-powered, potential for wearable applications. nih.govmdpi.comA self-powered biosensor using D-LDH demonstrated a linear dynamic range of 1–100 mM. mdpi.com
Aptamer-Based Biosensor Utilizes specific binding of DNA or RNA aptamers to lactate. wiley.comEnzyme-free, potential for high selectivity and stability. wiley.comDNA aptamers for L-lactate with high selectivity over D-lactate have been developed. wiley.com

Mechanistic Roles of 2r 2 Hydroxypropanoate in Biological Systems and Pathophysiological Models

Role in Microbial Physiology and Ecology

(2R)-2-hydroxypropanoate, commonly known as D-lactate, is a significant metabolic product in various microbial species, playing multifaceted roles in their adaptation, survival, and interaction with their environment.

Metabolic Adaptations to Anaerobic Conditions

Under anaerobic or electron-acceptor-limited conditions, many bacteria adapt their metabolism to maintain redox balance and continue energy production. The production of this compound is a key adaptive strategy. In facultative anaerobes like Shewanella oneidensis, this compound is produced from pyruvate (B1213749) via the action of an NADH-dependent D-lactate dehydrogenase (LdhA). nih.govnih.gov This reaction serves as a temporary sink for electrons, regenerating NAD+ from NADH, which is crucial for the continued operation of glycolysis. nih.gov Similarly, various lactic acid bacteria and other anaerobes utilize this pathway to dispose of pyruvate when oxidative reactions are not feasible. researchgate.netatamankimya.com This fermentative process allows for substrate-level phosphorylation to continue, ensuring a minimal but steady supply of ATP. asm.org In some engineered strains of Bacillus coagulans, the production of D(-)-lactate is a primary fermentation product under anaerobic conditions. pnas.org

The accumulation of this compound can also be a feature of microbial communities in anaerobic environments like the rumen, where rapid fermentation of carbohydrates leads to its production. nih.gov This metabolic flexibility is essential for survival in environments where oxygen or other terminal electron acceptors are scarce. nih.gov

Contribution to Cell Wall Biosynthesis and Resistance Mechanisms

A pivotal role of this compound in microbial physiology is its incorporation into the bacterial cell wall, which can confer resistance to certain antibiotics. nih.govnih.gov In several bacterial species, including Lactobacillus plantarum and vancomycin-resistant enterococci (VRE), this compound replaces the terminal D-alanine in the peptidoglycan precursors. nih.govasm.orgresearchgate.net This modification is catalyzed by a D-Ala-D-lactate ligase (VanA in VRE or a similar Ddl ligase in Lactobacillus). nih.govebi.ac.ukpnas.org The resulting depsipeptide, D-alanyl-(R)-lactate, has a significantly lower binding affinity for glycopeptide antibiotics like vancomycin. ebi.ac.ukasm.org This prevents the antibiotic from inhibiting the transglycosylation and transpeptidation steps of cell wall synthesis, rendering the bacterium resistant. acs.orgpnas.org

In Lactobacillus plantarum, this is an intrinsic resistance mechanism, with the bacterium possessing the machinery to specifically synthesize and incorporate this compound into its cell wall precursors. nih.govasm.orgresearchgate.net This specificity is further ensured by enzymes like Aad, a D-Ala-D-Ala dipeptidase that removes any erroneously synthesized D-alanyl-D-alanine dipeptides. nih.gov The incorporation of this compound into the cell wall is therefore a critical defense mechanism for these organisms. conicet.gov.ar

Table 1: Role of this compound in Microbial Resistance

Organism Mechanism Key Enzyme(s) Outcome
Vancomycin-Resistant Enterococci (VRE) Replacement of D-Ala-D-Ala with D-Ala-D-lactate in peptidoglycan precursors. nih.govpnas.org VanA (D-Ala-D-lactate ligase), VanH (D-lactate dehydrogenase). pnas.org High-level resistance to vancomycin. nih.govpnas.org
Lactobacillus plantarum Intrinsic mechanism involving the incorporation of D-lactate into peptidoglycan precursors. nih.govasm.org Ddl (D-Ala-D-lactate ligase), Aad (D-Ala-D-Ala dipeptidase). nih.gov Natural resistance to vancomycin. nih.govresearchgate.net

Impact on Microbiome Function and Host Interactions

This compound is a key metabolite within the gut microbiome, influencing its composition and interaction with the host. nih.govfrontiersin.org Many gut bacteria, particularly lactic acid bacteria, produce this compound as a fermentation product. nih.govatamankimya.com While normally present at low levels in a healthy gut, an overgrowth of this compound-producing bacteria can lead to its accumulation. nih.govasm.org This can occur in conditions like short bowel syndrome, leading to D-lactic acidosis. nih.govasm.org

The balance between lactate-producing and lactate-utilizing bacteria is crucial for gut homeostasis. nih.gov Lactate-utilizing bacteria can convert lactate (B86563) into beneficial short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate, which are important energy sources for colonocytes and have systemic health benefits. nih.govmdpi.comnih.gov Disruptions in this balance, or dysbiosis, can impact gut barrier function and are associated with inflammatory conditions. nih.govmdpi.com For instance, lactate accumulation has been observed in inflammatory bowel disease (IBD). asm.org Therefore, the metabolism of this compound within the gut microbiota is a critical factor in maintaining a healthy host-microbe relationship. microbialcell.com

Role in Mammalian Metabolism (Mechanistic Focus)

Methylglyoxal (B44143) Detoxification and Glyoxalase Pathway Interplay

In mammals, as in many other organisms, this compound is primarily formed as the end product of the glyoxalase system, a critical pathway for the detoxification of the reactive dicarbonyl compound methylglyoxal (MG). wikipedia.orgmdpi.comtaylorandfrancis.com MG is a toxic byproduct of glycolysis and other metabolic processes that can cause advanced glycation end products (AGEs), leading to cellular damage. mdpi.com

The glyoxalase system detoxifies MG in a two-step process. First, MG spontaneously reacts with reduced glutathione (B108866) (GSH) to form a hemithioacetal. wikipedia.orgmdpi.com This intermediate is then converted by the enzyme glyoxalase I (Glo1) into S-D-lactoylglutathione. wikipedia.orgmdpi.comyeastgenome.orgthegoodscentscompany.com The second enzyme, glyoxalase II (Glo2), hydrolyzes S-D-lactoylglutathione to yield this compound (D-lactate) and regenerate GSH. wikipedia.orgmdpi.comnih.gov This pathway is the major route for MG detoxification, maintaining low intracellular concentrations of this harmful compound. mdpi.comtaylorandfrancis.com The resulting this compound can then be further metabolized. researchgate.net The efficiency of this system is crucial for cellular health, and its impairment can lead to increased dicarbonyl stress, which is implicated in various pathologies. taylorandfrancis.com

Table 2: Key Components of the Glyoxalase Pathway

Component Name/Abbreviation Function
Substrate Methylglyoxal (MG) A reactive dicarbonyl byproduct of metabolism. mdpi.com
Cofactor Reduced Glutathione (GSH) Reacts with MG to form a hemithioacetal. wikipedia.orgmdpi.com
Enzyme 1 Glyoxalase I (Glo1) Catalyzes the conversion of the hemithioacetal to S-D-lactoylglutathione. wikipedia.orgyeastgenome.org
Intermediate S-D-lactoylglutathione The product of the Glo1 reaction. wikipedia.orgasm.org
Enzyme 2 Glyoxalase II (Glo2) Hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate GSH. wikipedia.orgmdpi.com
Product This compound (D-lactate) The final, less toxic product of the pathway. wikipedia.orgnih.gov

Limited Endogenous Production and Excretion Pathways

In mammalian systems, the endogenous production of this compound is limited and occurs primarily through the methylglyoxal pathway. frontiersin.orgaai.org This pathway serves to detoxify methylglyoxal, a reactive and toxic dicarbonyl compound that is a byproduct of several metabolic processes, including glycolysis. frontiersin.orgnih.govnih.gov The detoxification involves the enzymes glyoxalase I and glyoxalase II, which convert methylglyoxal into D-lactate. frontiersin.orgresearchgate.net This endogenous production is typically minimal and considered clinically insignificant under normal physiological conditions. aai.org The pathway is notably more active in tissues with high rates of glucose utilization, such as the brain and the lens of the eye. frontiersin.org

The primary route for the excretion of D-lactate is through the kidneys into the urine. tandfonline.comnih.gov Unlike its stereoisomer, L-lactate, the renal tubular reabsorption of D-lactate is inefficient. tandfonline.com Studies have shown that even at low plasma concentrations, the reabsorption of D-lactate does not surpass 50%, and this reabsorption capacity decreases as plasma levels increase. tandfonline.com When plasma D-lactate concentrations exceed 3.0 mmol/L, renal tubular reabsorption can drop by as much as 30%. tandfonline.com While urinary excretion is a key clearance mechanism, some reports indicate that in the pathological state of D-lactic acidosis, urinary clearance of D-lactate can be significantly lower than predicted, suggesting a potential impairment of this pathway during severe accumulation. wur.nl

Inter-organ Metabolism and Transport Mechanisms (e.g., Gut-Liver Axis, Monocarboxylate Transporters)

The metabolism of this compound involves a coordinated effort between different organs, prominently featuring the gut-liver axis. A significant source of D-lactate in the body is the metabolic activity of gastrointestinal microbiota, particularly certain species of Lactobacillus and Bifidobacteria, which produce D-lactate through the fermentation of carbohydrates. frontiersin.orgtandfonline.com

Once produced in or absorbed from the gut, D-lactate is transported across cell membranes by specific protein carriers. Monocarboxylate transporters (MCTs), particularly MCT-1, are responsible for the absorption of D-lactate from the small intestine and colon into the bloodstream. tandfonline.comnih.gov These transporters are expressed in numerous tissues, including enterocytes, hepatocytes, and cardiac myocytes. tandfonline.com

After entering circulation, D-lactate is transported to the liver and kidneys for metabolism. frontiersin.org Mammals lack a specific D-lactate dehydrogenase enzyme, which contributes to the much slower metabolic rate of D-lactate compared to L-lactate. tandfonline.com Instead, D-lactate is metabolized to pyruvate by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-2-HDH). frontiersin.org This slower metabolic clearance is a key factor in its potential to accumulate to pathological levels under certain conditions. tandfonline.com

Mechanisms in Pathophysiological States

D-Lactic Acidosis: Mechanisms of Production, Accumulation, and Impaired Metabolism

D-lactic acidosis is a rare metabolic disorder characterized by elevated levels of D-lactate in the blood, leading to high anion gap metabolic acidosis and neurological symptoms. aai.orgtandfonline.com The condition is most frequently observed in individuals with short bowel syndrome or following jejunoileal bypass surgery. researchgate.nettandfonline.com

The primary mechanism of production involves the microbial fermentation of malabsorbed carbohydrates in the colon. tandfonline.com In patients with a shortened small intestine, a large load of undigested carbohydrates reaches the colon, creating an acidic environment that favors the overgrowth of acid-resistant, D-lactate-producing bacteria. tandfonline.com

Accumulation of D-lactate occurs because its rate of production by gut microbiota overwhelms the body's slow metabolic clearance capacity. aai.orgtandfonline.com The impaired metabolism is a direct consequence of mammals having a limited ability to process this isomer. tandfonline.com Furthermore, the resulting systemic acidosis can create a vicious cycle by further inhibiting the already inefficient enzymatic breakdown of D-lactate. aai.org Another reported, though less common, cause of D-lactic acidosis is the ingestion of propylene (B89431) glycol, a solvent found in some medications and foods, which is metabolized in the body to D-lactate. aai.orgwur.nl

Inflammatory Response Modulation by D-Lactate (e.g., Signaling Pathways, Immune Cell Modulation in models)

This compound exhibits a complex, dual role in modulating inflammatory responses, acting as both a pro- and anti-inflammatory agent depending on the cellular context and signaling pathways activated. frontiersin.org

In certain experimental models, D-lactate demonstrates pro-inflammatory effects. In bovine fibroblast-like synoviocytes (bFLS), D-lactate stimulates the production of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govresearchgate.net This induction is mediated through the activation of several key signaling pathways, including PI3K/Akt, p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK) 1/2, and the transcription factor NF-κB. nih.govfrontiersin.orgmdpi.com D-lactate can also induce the release of Neutrophil Extracellular Traps (NETs), which are involved in inflammatory processes. frontiersin.org

Conversely, D-lactate can exert significant anti-inflammatory effects, primarily through the activation of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). wur.nlfrontiersin.orgnih.gov The D-lactate-GPR81 signaling axis has been shown to suppress inflammation in models of experimental colitis. wur.nlaai.org Mechanistically, this can involve the suppression of the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway and the modulation of M1 macrophage polarization. wur.nlnih.gov

D-lactate's influence on immune cells is nuanced. In vitro studies have shown that it can impair the proliferation of both murine and human CD4+ and CD8+ T cells. aai.org However, it also promotes the differentiation of induced regulatory T cells (iTregs), which have a suppressive role in the immune system. aai.org In other models, D-lactate enhances the energetic capacity of T-cells, which favors a shift towards Th2 polarization and the production of cytokines like IL-4 and IL-13. researchgate.netnih.gov Its effect on macrophages is also context-dependent, with some studies showing it promotes a pro-inflammatory M1 phenotype, while others report it suppresses M1 polarization via GPR81 signaling. nih.govnih.govresearchgate.net

Table 1: Signaling Pathways Modulated by this compound in Inflammatory Models

Signaling Pathway Cell Type/Model Observed Effect Reference(s)
PI3K/Akt/NF-κB Bovine Fibroblast-Like Synoviocytes Induction of IL-6 and IL-8 expression nih.gov, frontiersin.org, mdpi.com
p38 MAPK / ERK1/2 Bovine Fibroblast-Like Synoviocytes Induction of IL-6 and IL-8 expression nih.gov, frontiersin.org
GPR81 (HCAR1) Macrophages, Colonic Dendritic Cells Suppression of pro-inflammatory cytokine production, anti-inflammatory effects wur.nl, frontiersin.org, aai.org
LPS-TLR4 Macrophages Suppression of signaling via GPR81 activation wur.nl, nih.gov
HIF-1α Bovine Fibroblast-Like Synoviocytes Induction of IL-6 and metabolic reprogramming frontiersin.org, mdpi.com

Implications in Metabolic Dysregulation Models (e.g., altered glucose metabolism, mitochondrial function in experimental systems)

This compound is increasingly recognized for its role in metabolic dysregulation, particularly concerning glucose metabolism and mitochondrial bioenergetics.

In the context of altered glucose metabolism, studies have shown that D-lactate can be a more effective substrate for the synthesis of liver glycogen (B147801) than its L-isomer. oup.com In experimental models with high-glucose conditions, the production of D-lactate via the methylglyoxal pathway increases. nih.govnih.gov In bovine synoviocytes, D-lactate was found to induce a significant metabolic shift by increasing glucose uptake through enhanced expression of Glucose Transporter 1 (GLUT-1) and promoting glycolysis. frontiersin.orgfrontiersin.org This metabolic reprogramming is mediated by the transcription factor Hypoxia-inducible factor 1-alpha (HIF-1α). mdpi.comfrontiersin.org D-lactate also upregulates the enzymes lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase (PDK)-1. frontiersin.org The upregulation of PDK-1 is particularly noteworthy as it inhibits the pyruvate dehydrogenase complex, thereby blocking the conversion of pyruvate to acetyl-CoA and shunting metabolism towards lactate production. frontiersin.org

The effects of D-lactate on mitochondrial function appear to be tissue-specific. In isolated rat brain and heart mitochondria, D-lactate acts as a poor respiratory substrate and competitively inhibits the utilization of both pyruvate and L-lactate. nih.gov This inhibitory effect is attributed to the low activity of D-lactate dehydrogenase in these tissues compared to the liver, where D-lactate is a more efficient substrate. nih.gov Conversely, other studies using different models have reported that D-lactate can be beneficial for mitochondrial function, helping to maintain mitochondrial membrane potential and supporting neuronal survival. biologists.com In activated T-cells, D-lactate has been shown to enhance mitochondrial ATP production and promote the entry of pyruvate into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Furthermore, some research suggests that both D- and L-lactate can act as signaling molecules to directly activate the mitochondrial electron transport chain, increasing oxidative phosphorylation and suppressing glycolysis, independent of their metabolism to pyruvate. biorxiv.org

Table 2: Effects of this compound in Metabolic Dysregulation Models

Metabolic Process Model System Observed Effect Reference(s)
Glucose Metabolism Perfused Rat Liver More effective substrate for hepatic glycogen deposition than L-lactate oup.com
Glucose Metabolism Bovine Fibroblast-Like Synoviocytes Increases glucose uptake (GLUT-1) and glycolysis via HIF-1α; upregulates PDK-1 frontiersin.org, frontiersin.org, mdpi.com
Mitochondrial Function Rat Brain & Heart Mitochondria Poor respiratory substrate; inhibits pyruvate and L-lactate utilization nih.gov
Mitochondrial Function HeLa Cells, Neurons Supports mitochondrial membrane potential and neuronal survival biologists.com
Mitochondrial Function Activated T-Cells Increases mitochondrial ATP production and pyruvate entry into TCA cycle nih.gov, researchgate.net
Mitochondrial Function Cancer Cell Lines, Primary T-Cells Activates electron transport chain and oxidative phosphorylation independent of metabolism biorxiv.org

Theoretical and Computational Investigations of 2r 2 Hydroxypropanoate

Molecular Dynamics Simulations of D-LDH and Protein-Ligand Interactions

Molecular dynamics (MD) simulations have proven to be an invaluable tool for exploring the dynamic behavior of proteins and their interactions with ligands, such as (2R)-2-hydroxypropanoate. nih.gov These simulations provide detailed insights into the conformational changes and binding mechanisms that govern the function of D-lactate dehydrogenase (D-LDH), the enzyme responsible for the interconversion of pyruvate (B1213749) and D-lactate.

Recent studies have utilized MD simulations to understand the binding dynamics of various inhibitors with human lactate (B86563) dehydrogenase A (LDHA). plos.org These computational approaches can differentiate the binding dynamics of inhibitors with similar affinities and can help clarify ambiguous binding modes observed in experimental studies. plos.org For instance, simulations have shown that even with similar binding affinities, the interactions and stability of the protein-ligand complex can vary significantly. plos.org

MD simulations of Bacillus stearothermophilus lactate dehydrogenase have revealed significant conformational shifts, such as the transition between the R (active) and T (less active) states, over nanosecond timescales. dovepress.com These simulations, initiated from a dimeric model, demonstrated a conformational shift in the active site, including the movement of the substrate-binding residue Arg 169, without the need for computational bias. dovepress.com This highlights the power of MD in capturing experimentally observed dynamic behaviors of enzymes.

Furthermore, investigations into ligand binding with lactate dehydrogenase suggest a "select-fit" mechanism, where only a subset of enzyme conformations is competent for binding. nih.gov MD calculations have shown that the enzyme-NADH complex samples a wide range of conformations, some of which allow solvent access to the active site. nih.gov These "open" conformations, which are crucial for ligand binding, arise from subtle rearrangements of the protein and surrounding water molecules rather than large-scale unfolding. nih.gov

The stability of protein-ligand complexes is a key focus of MD simulations. For example, a 100ns simulation of the fisetin-LDHA complex demonstrated high binding affinity and the maintenance of strong hydrogen bonds, with a calculated binding energy of -33.928 kcal/mol. d-nb.info Such studies are crucial for identifying and validating potential inhibitors of LDHA.

SystemSimulation TimeKey FindingsReference
Human LDHA with various inhibitors60 ns (triplicate)Demonstrated different binding dynamics for inhibitors with similar affinities. plos.org
Bacillus stearothermophilus LDH50 nsObserved a significant R-T conformational shift and movement of the active site residue Arg 169. dovepress.com
LDH/NADH complex2.148 nsShowed a range of conformations, including partially open ones, suggesting multiple ligand binding pathways. nih.gov
Fisetin-LDHA complex100 nsIndicated high binding affinity with a binding energy of -33.928 kcal/mol. d-nb.info

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful method for investigating the intricate details of enzymatic reaction mechanisms at the atomic level. rsc.orgsolubilityofthings.com These computational techniques allow for the determination of transition state energies, reaction pathways, and the influence of the enzyme's active site on the chemical transformation. rsc.org By modeling the electronic structure of the reactants, products, and transition states, researchers can gain a deep understanding of the catalytic process.

The application of quantum mechanics/molecular mechanics (QM/MM) calculations has been particularly insightful. In this hybrid approach, the chemically active region of the enzyme-substrate complex is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are described using classical molecular mechanics. This allows for the accurate modeling of bond-breaking and bond-forming events within the context of the full protein environment.

For example, QM/MM calculations have been used to analyze the catalytic mechanism of enzymes like C-methyltransferase Fur6. u-tokyo.ac.jp These studies can determine the activation energy of the reaction, which in the case of Fur6 was found to be 8.6 kcal/mol, a value consistent with a reaction that proceeds at room temperature. u-tokyo.ac.jp The calculations can also identify and characterize reaction intermediates and transition states, providing a step-by-step picture of the catalytic cycle. u-tokyo.ac.jp

Various computational strategies are employed to explore reaction paths. nih.gov The intrinsic reaction coordinate (IRC) method can trace the pathway from a transition state to the reactants and products. nih.gov The quasi-Newton method is used to locate transition states, although its success depends on having a good initial guess of the transition state structure. nih.gov To overcome this limitation, methods like coordinate driving and interpolation are used to find approximate transition state structures. nih.gov Automated reaction path exploration algorithms can even generate entire reaction path networks, providing a comprehensive view of possible chemical transformations. nih.gov

These computational approaches have been instrumental in understanding stereoselectivity in enzymatic reactions. For instance, QM/MM calculations were used to analyze the stereochemistry of the product in strigolactone biosynthesis, correctly predicting the experimentally observed ratio of diastereomers. u-tokyo.ac.jp The maximum activation energy calculated in this study was 14.6 kcal/mol, which aligns with the reaction occurring at room temperature. u-tokyo.ac.jp

Metabolic Flux Analysis and Constraint-Based Modeling of D-Lactate Pathways

Metabolic flux analysis (MFA) and constraint-based modeling are powerful computational tools used to understand and engineer metabolic pathways, including those for D-lactate production. jmb.or.kr These methods rely on stoichiometric models of cellular metabolism to calculate the flow of metabolites through the network of biochemical reactions. jmb.or.kr A key assumption in MFA is the pseudo-steady state, where the intracellular concentrations of metabolites remain constant over time. jmb.or.kr

Constraint-based models, particularly flux balance analysis (FBA), are widely used to predict the optimal distribution of metabolic fluxes that maximize a specific cellular objective, such as growth or the production of a desired metabolite. plos.org FBA requires a stoichiometric matrix of the metabolic network and a set of constraints that define the upper and lower bounds for each reaction flux. plos.org By applying linear optimization, FBA can identify the most efficient pathways for converting a substrate, like glucose, into a product, such as D-lactate. jmb.or.kr

These models have been instrumental in developing strategies to overproduce D-lactate in microorganisms like Escherichia coli. wiley.com Wild-type E. coli produces a mixture of fermentation products, limiting the yield of D-lactate. wiley.com Metabolic engineering strategies, guided by MFA and constraint-based models, have focused on deleting competing byproduct pathways to channel the metabolic flux towards D-lactate synthesis. wiley.com

The models also highlight the importance of redox balance in D-lactate production. The conversion of pyruvate to lactate is coupled to the regeneration of NAD+ from NADH, which is produced during glycolysis. wiley.com Therefore, maintaining a balanced redox state is crucial for efficient D-lactate synthesis. wiley.com Genome-wide analyses have shown that even enzymes located far from the central fermentation pathways can significantly impact lactate production profiles. wiley.com

Furthermore, constraint-based models can elucidate the interplay between energy metabolism and D-lactate production. Under anaerobic conditions, ATP is primarily generated through glycolysis, a process that is linked to lactate synthesis through the need for redox balance. wiley.com By simulating different metabolic scenarios, these models can help identify strategies to enhance ATP turnover and, consequently, improve D-lactate production. wiley.com

Model/Analysis TypeKey Application for D-Lactate PathwaysInsights GainedReference
Metabolic Flux Analysis (MFA)Quantifying the flow of metabolites through D-lactate production pathways.Determination of maximum theoretical yields and identification of metabolic bottlenecks. jmb.or.kr
Flux Balance Analysis (FBA)Predicting optimal flux distributions for maximizing D-lactate production.Identification of key reactions to upregulate or downregulate for improved yield. plos.org
Constraint-Based ModelingSimulating the metabolic network under various genetic and environmental conditions.Understanding the impact of gene knockouts and nutrient availability on D-lactate synthesis. researchgate.net

Systems Biology Approaches to D-Lactate Metabolism and Regulation

Systems biology provides a holistic framework for understanding the complex interplay of genes, proteins, and metabolites that govern D-lactate metabolism and its regulation. e-enm.org This approach integrates high-throughput experimental data with computational modeling to create a comprehensive picture of cellular processes. e-enm.org Genome-scale metabolic models (GEMs) are a cornerstone of systems biology, providing a scaffold for integrating multi-omics data and simulating metabolic states. nih.gov

The regulation of D-lactate production is a complex process involving multiple levels of control. wiley.com Overexpressing D-lactate dehydrogenase (D-LDH), the key enzyme in D-lactate synthesis, can sometimes be detrimental to cell growth by depleting the pyruvate pool. wiley.com Systems biology approaches can help in designing more sophisticated regulatory strategies, such as genetic switches that decouple cell growth from D-lactate production. wiley.com For instance, replacing the native promoter of the ldhA gene with an inducible promoter allows for precise control over the timing and level of D-LDH expression. wiley.com

Systems biology also sheds light on the global regulation of redox and energy balance, which are critical for efficient D-lactate synthesis. wiley.com The glycolytic flux and lactate fermentation are tightly coupled to the turnover of NAD+. wiley.com A genome-wide analysis of redox-related reactions in E. coli revealed that numerous dehydrogenases and oxidoreductases, seemingly distant from the central fermentation pathways, significantly influence lactate profiles. wiley.com This highlights the interconnectedness of cellular metabolism and the importance of a systems-level perspective.

Furthermore, systems biology approaches can help in understanding the role of D-lactate in more complex biological phenomena. For example, elevated D-lactate levels have been linked to mitochondrial dysfunction and oxidative stress. nih.gov By integrating data on gene expression, protein levels, and metabolite concentrations, systems biology models can help to unravel the molecular mechanisms underlying these effects. nih.gov These models can also be used to study the role of lactate shuttles in intercellular communication and metabolic flexibility. nih.gov

The integration of multi-omics data into constraint-based models is a powerful strategy for investigating metabolic dysregulation. e-enm.org This approach can help identify metabolic footprints of diseases and guide the development of personalized treatments. e-enm.org As our understanding of the complex roles of D-lactate continues to grow, systems biology will be an indispensable tool for deciphering its intricate regulatory networks and its impact on health and disease.

Future Research Directions and Emerging Applications

Elucidating Novel Biological Roles in Complex Systems

While the presence of (2R)-2-hydroxypropanoate in mammals is primarily attributed to the gut microbiota and the methylglyoxal (B44143) pathway, its full range of biological functions remains an active area of research. mcmaster.cafrontiersin.org Future investigations are poised to uncover its intricate roles in complex biological systems.

Recent studies have indicated that this compound can modulate immune responses. For instance, it has been shown to influence the function of macrophages and T-cells. mcmaster.canih.gov In bovine fibroblast-like synoviocytes, D-lactate has been found to increase the production of pro-inflammatory cytokines like IL-6 and IL-8 through the activation of MAPK, PI3K/Akt, and NF-κB signaling pathways. mdpi.com Furthermore, it can induce the accumulation of Hypoxia-inducible factor (HIF)-1α, which in turn promotes the expression of IL-6. nih.gov In contrast, some studies suggest that D-lactate may have immunomodulatory effects, such as enhancing the phagocytic activity of macrophages. tandfonline.com The precise mechanisms and the context-dependent nature of these effects warrant further investigation. Understanding how this compound interacts with different immune cells and signaling pathways could lead to new therapeutic strategies for inflammatory and autoimmune diseases.

The gut microbiome is a major source of this compound in the host. mcmaster.ca The composition of the gut microbiota can significantly impact the levels of D-lactate, and an imbalance, or dysbiosis, can lead to an accumulation of this metabolite. plos.org This accumulation has been associated with conditions like D-lactic acidosis, particularly in individuals with short bowel syndrome. plos.org Future research will likely focus on the complex interplay between specific microbial species, their metabolic outputs of this compound, and the resulting physiological effects on the host. Exploring this microbiome-host axis could reveal new insights into gut health, metabolic disorders, and even neurological conditions.

Advancements in Stereoselective Synthesis and Biocatalysis

The production of optically pure this compound is crucial for many of its applications, particularly in the synthesis of biodegradable polylactic acid (PLA) plastics. nih.govwiley.com The properties of PLA are highly dependent on the stereochemical composition of the lactic acid monomers. nih.gov Therefore, developing efficient and highly stereoselective synthetic methods is a key area of research.

Traditional chemical synthesis of lactic acid often results in a racemic mixture of D- and L-isomers, requiring challenging and costly separation processes. Recent advancements have focused on stereoselective catalysis to directly produce the desired D-isomer. This includes the use of chiral catalysts in processes like the asymmetric hydroamination of prochiral substrates. uniovi.es Another approach involves the stereoselective conversion of lactic acid to lactide, the cyclic dimer, which can then be polymerized. mdpi.com

Biocatalysis, using enzymes or whole microorganisms, offers a highly specific and environmentally friendly alternative for producing this compound. asm.org Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce high titers of optically pure D-lactic acid. nih.govnih.gov This is often achieved by introducing a highly stereospecific D-lactate dehydrogenase gene from organisms like Leuconostoc mesenteroides and knocking out competing metabolic pathways. nih.gov Future work will likely focus on discovering and engineering more robust and efficient enzymes, as well as optimizing fermentation conditions to improve yield and productivity. pnas.orgjmb.or.kr

Refined Metabolic Engineering Strategies for Sustainable Production

Metabolic engineering plays a pivotal role in developing microbial cell factories for the sustainable production of this compound from renewable resources. frontiersin.org The goal is to create strains that can efficiently convert low-cost feedstocks, such as lignocellulosic biomass, glycerol (B35011), and even single-carbon compounds like methanol (B129727), into D-lactic acid. asm.orgpnas.orgbioengineer.org

Key strategies in metabolic engineering include:

Pathway Redirection: Eliminating competing metabolic pathways to channel the carbon flux towards D-lactic acid production. This often involves deleting genes responsible for the production of byproducts like ethanol (B145695), acetate (B1210297), and succinate. nih.govasm.org

Cofactor Engineering: Balancing the intracellular redox state (NADH/NAD+ ratio) to ensure efficient operation of the lactate (B86563) dehydrogenase enzyme. nih.gov

Enhanced Substrate Utilization: Engineering microbes to efficiently utilize a wider range of carbon sources, including pentose (B10789219) sugars from hemicellulose and sucrose (B13894) from molasses. wiley.com

Improved Stress Tolerance: Enhancing the tolerance of production strains to high concentrations of lactic acid and other inhibitory compounds present in industrial fermentation processes. nih.gov

Recent breakthroughs include the engineering of the methylotrophic yeast Komagataella phaffii to produce D-lactic acid from methanol, offering a promising route from a non-food feedstock. bioengineer.org Cyanobacteria have also been engineered for the photoautotrophic synthesis of D-lactic acid from CO2, presenting a highly sustainable production pathway. nih.gov Future research will continue to refine these strategies, employing systems biology approaches and advanced genetic tools to further optimize production strains.

Development of Advanced Analytical Tools for in situ Research

To better understand the dynamic roles of this compound in biological systems and to monitor its production in real-time during fermentation, advanced analytical tools are essential. Traditional methods for lactate detection, such as high-performance liquid chromatography (HPLC), can be time-consuming and are not always suitable for in situ measurements. researchgate.net

Significant progress is being made in the development of biosensors for the specific and sensitive detection of D-lactate. These sensors often utilize enzymes like D-lactate dehydrogenase, which catalyzes a reaction that produces a measurable signal. Different types of biosensors are being explored:

Electrochemical Sensors: These sensors measure changes in current or potential resulting from the enzymatic reaction of lactate. mdpi.com They are known for their simplicity, versatility, and low cost. mdpi.com

Optical Sensors: These sensors detect changes in fluorescence or color that are proportional to the lactate concentration. mdpi.com

Wearable Sensors: There is a growing interest in developing non-invasive, wearable sensors that can monitor lactate levels in sweat or interstitial fluid, providing real-time physiological data. mdpi.com

Future research will focus on improving the selectivity, sensitivity, and stability of these biosensors. The development of miniaturized and implantable sensors will enable continuous in situ monitoring of this compound in various biological environments, from cell cultures to living organisms. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the role and regulation of this compound, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular processes involved in D-lactate metabolism. nih.govmdpi.com

By combining these datasets, scientists can:

Identify genes and proteins that are crucial for D-lactic acid production and utilization. springermedizin.de

Uncover the regulatory networks that control D-lactate metabolism in response to different environmental conditions. mdpi.com

Characterize the metabolic crosstalk between different organisms, such as in the gut microbiome. mdpi.com

Develop more accurate predictive models for metabolic engineering and for understanding the role of D-lactate in disease. frontiersin.org

For example, integrating transcriptomic and metabolomic data from lactic acid bacteria can reveal how gene expression changes translate into altered metabolite production under different growth conditions. mdpi.com In the context of disease, multi-omics analysis can help to identify biomarkers related to lactate metabolism that can be used for diagnosis and prognosis. springermedizin.defrontiersin.org The continued development of computational tools and databases will be crucial for managing and interpreting the large and complex datasets generated by multi-omics studies. nih.gov

Q & A

Q. What are the standard methods for synthesizing enantiomerically pure (2R)-2-hydroxypropanoate?

Enantioselective synthesis typically employs enzymatic resolution or asymmetric catalysis. For example, lipase-mediated kinetic resolution of racemic mixtures can yield high enantiomeric excess (e.e.) . Chiral HPLC or GC (e.g., using chiral stationary phases like cyclodextrin derivatives) is essential for verifying purity (>99% by GC, as noted in safety data sheets) . Researchers should validate synthetic routes using spectroscopic techniques (NMR, IR) and compare optical rotation values with literature data.

Q. How can the coordination chemistry of this compound with metal ions be characterized?

X-ray crystallography is the gold standard for determining coordination geometries. For instance, cadmium complexes of this compound exhibit distorted pentagonal-bipyramidal structures stabilized by O–H⋯O hydrogen bonding . Pair crystallographic data with spectroscopic methods (e.g., UV-Vis, EPR) to analyze ligand-metal interactions. Note that coordination modes may vary with pH and counterions, necessitating controlled experimental conditions .

Q. What analytical techniques are recommended for distinguishing this compound from its (2S) enantiomer?

Polarimetry (measuring specific optical rotation) and chiral chromatography (GC or HPLC) are critical. For example, (R)-ethyl 2-hydroxypropanoate has a distinct optical rotation profile and elution order in chiral columns compared to its (S)-form . Cross-validate results with circular dichroism (CD) spectroscopy to confirm absolute configuration.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound derivatives?

Systematic reproducibility studies are key. Compare experimental parameters (e.g., solvent, temperature, purity of reagents) across studies. For example, discrepancies in melting points or stability constants may arise from hydrate formation (e.g., magnesium lactate dihydrate ). Use calorimetry (DSC) and computational modeling (DFT) to reconcile empirical and theoretical data .

Q. What strategies optimize the enantiomeric resolution of this compound in complex biological matrices?

Employ hybrid methods:

  • Sample Prep : Derivatize with chiral reagents (e.g., Mosher’s acid) to enhance chromatographic separation .
  • Detection : Couple LC-MS with tandem mass spectrometry for specificity in metabolomic studies.
  • Validation : Use isotopically labeled internal standards to control for matrix effects .

Q. How should researchers design experiments to investigate the role of this compound in chiral crystal engineering?

Focus on steric and electronic factors:

  • Synthesis : Co-crystallize this compound with achiral or chiral co-ligands (e.g., cadmium in ).
  • Analysis : Map hydrogen-bonding networks via XRD and compare with computational predictions (e.g., Hirshfeld surface analysis).
  • Statistical Rigor : Report crystallographic R-values and esd’s per IUCr guidelines to ensure reproducibility .

Q. What methodologies address conflicting data on the biological activity of this compound versus its racemic mixture?

  • In vitro Assays : Use enantiomerically pure samples (>99% e.e.) and include controls for metabolic interconversion .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to isolate chirality-dependent effects from confounding variables .
  • Ethical Reporting : Disclose all experimental conditions (solvent, cell lines) to mitigate selective reporting bias .

Data Analysis & Reproducibility

Q. How can researchers ensure statistical validity when reporting this compound’s physicochemical properties?

  • Precision : Limit significant figures to match instrumentation precision (e.g., report melting points as ±0.1°C for calibrated DSC) .
  • Significance Testing : Use ANOVA for multi-group comparisons and specify p-value thresholds (e.g., p < 0.05) .
  • Data Sharing : Archive raw spectra, crystallographic files (CIF), and chromatograms in repositories like PubChem .

Q. What steps mitigate reproducibility issues in studies involving this compound’s metal complexes?

  • Protocol Standardization : Detail ligand-to-metal ratios, pH, and crystallization solvents (e.g., aqueous vs. ethanol ).
  • Negative Controls : Include metal-free systems to rule out non-specific interactions.
  • Peer Review : Pre-register hypotheses and analytical pipelines to reduce post hoc bias .

Conflict of Interest & Ethical Compliance

Q. How should researchers disclose potential conflicts when studying this compound’s industrial applications?

  • Funding Sources : Clearly state affiliations with entities producing the compound.
  • Data Transparency : Publish full synthetic protocols and characterization data, avoiding proprietary restrictions .
  • Ethical Oversight : For biological studies, obtain IRB approval if using human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.